molecular formula C24H9F18P B065459 Tris[3,5-bis(trifluoromethyl)phenyl]phosphine CAS No. 175136-62-6

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Cat. No.: B065459
CAS No.: 175136-62-6
M. Wt: 670.3 g/mol
InChI Key: ITJHLZVYLDBFOJ-UHFFFAOYSA-N
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Description

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is a useful research compound. Its molecular formula is C24H9F18P and its molecular weight is 670.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tris[3,5-bis(trifluoromethyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H9F18P/c25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)43(17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJHLZVYLDBFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H9F18P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380755
Record name Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
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Molecular Weight

670.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-62-6
Record name Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
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Record name Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
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Record name Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
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Foundational & Exploratory

Synthesis of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, a crucial electron-deficient ligand in catalysis and organic synthesis. This document details the necessary reagents, a step-by-step experimental protocol, and key physical and chemical properties of the target compound.

Physicochemical Properties and Safety Data

A summary of the key properties of this compound is presented below. This data is essential for its proper handling, characterization, and application in further research.

PropertyValueReference(s)
CAS Number 175136-62-6[1]
Molecular Formula C₂₄H₉F₁₈P[1]
Molecular Weight 670.27 g/mol [1]
Appearance White to light yellow or yellow-brown powder/crystal[2]
Melting Point 95 °C to 103.0 °C[1][2]
Purity ≥95.0% (GC) to >98.0%(GC)[2]
Storage Conditions Store at 10°C - 25°C under an inert gas such as nitrogen.[1]
Solubility Enhanced solubility in various solvents.
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338[3]

Experimental Protocol

The synthesis of this compound is a two-step process. The first step involves the preparation of the Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, via a halogen-magnesium exchange reaction. This method is recommended over the use of magnesium metal due to safety concerns associated with the potential for explosive exothermic decomposition of trifluoromethylaryl Grignard reagents.[4][5] The second step is the reaction of the Grignard reagent with phosphorus trichloride.

Reagents and Materials

Reagent/MaterialCAS NumberNotes
3,5-Bis(trifluoromethyl)bromobenzene400-61-3Starting material for the Grignard reagent.
Isopropylmagnesium chloride (i-PrMgCl)1068-55-92.0 M solution in THF is commercially available.
Phosphorus trichloride (PCl₃)7719-12-2Highly reactive and corrosive; handle with care in a fume hood.
Anhydrous Tetrahydrofuran (THF)109-99-9Should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and sparged with an inert gas before use.
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-9For quenching the reaction.
Ethyl acetate (EtOAc)141-78-6For extraction.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9For drying the organic phase.
Hexanes110-54-3For purification/recrystallization.
Inert gas (Argon or Nitrogen)7440-37-1 / 7727-37-9For maintaining anhydrous and oxygen-free conditions.
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)phenylmagnesium bromide

This procedure is adapted from a reliable method for the safe generation of this Grignard reagent.[4]

  • Apparatus Setup: Assemble a three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen). Equip the flask with a magnetic stir bar, a thermocouple for monitoring the internal temperature, a pressure-equalizing addition funnel, and an inert gas inlet. All glassware should be flame-dried and cooled under a stream of inert gas before use.

  • Initial Charging: Charge the flask with 3,5-bis(trifluoromethyl)bromobenzene (1.0 equivalent) and anhydrous THF.

  • Cooling: Cool the solution to -5 °C using an ice-salt water bath.

  • Grignard Reagent Formation: Add a 2.0 M solution of isopropylmagnesium chloride in THF (1.1 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 0 °C.

  • Reaction Completion: After the addition is complete, stir the reaction mixture for an additional hour at a temperature between 0 °C and -10 °C. The resulting solution of 3,5-bis(trifluoromethyl)phenylmagnesium bromide is used directly in the next step.

Step 2: Synthesis of this compound

This part of the protocol is based on the general principles of triarylphosphine synthesis from Grignard reagents and phosphorus trichloride.

  • Apparatus Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an inert gas inlet, dissolve phosphorus trichloride (0.33 equivalents) in anhydrous THF.

  • Cooling: Cool the solution of phosphorus trichloride to -78 °C using a dry ice/acetone bath.

  • Reaction: Slowly add the freshly prepared Grignard reagent solution from Step 1 to the cooled phosphorus trichloride solution via the addition funnel. Maintain a temperature of -78 °C throughout the addition.

  • Warming and Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes or a mixture of ethyl acetate and hexanes, to yield this compound as a solid.

Logical and Experimental Workflow

The following diagrams illustrate the overall synthesis strategy and the detailed experimental workflow.

Synthesis_Strategy Synthesis Strategy Overview A 3,5-Bis(trifluoromethyl)bromobenzene C 3,5-Bis(trifluoromethyl)phenylmagnesium bromide A->C Halogen-Magnesium Exchange B i-PrMgCl in THF B->C E This compound C->E Nucleophilic Substitution D Phosphorus Trichloride (PCl3) D->E Experimental_Workflow Detailed Experimental Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Phosphine Synthesis & Purification A Combine 3,5-Bis(trifluoromethyl)bromobenzene and anhydrous THF B Cool to -5 °C A->B C Add i-PrMgCl solution dropwise (maintain T < 0 °C) B->C D Stir for 1 hour at 0 to -10 °C C->D F Slowly add Grignard reagent solution D->F Transfer Grignard Reagent E Prepare PCl3 solution in anhydrous THF and cool to -78 °C E->F G Warm to room temperature and stir overnight F->G H Quench with saturated aq. NH4Cl G->H I Extract with Ethyl Acetate H->I J Dry organic phase with MgSO4 I->J K Concentrate under reduced pressure J->K L Purify by recrystallization K->L M Final Product L->M

References

An In-depth Technical Guide to Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 175136-62-6

This technical guide provides a comprehensive overview of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, a critical organophosphorus ligand in modern chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the compound's properties, synthesis, and applications, with a focus on its role in catalysis.

Introduction

This compound, also known as P(Ar^F)_3, is a highly specialized triarylphosphine ligand. Its structure is characterized by a central phosphorus atom bonded to three phenyl rings, each substituted at the 3 and 5 positions with strongly electron-withdrawing trifluoromethyl (-CF₃) groups.[1] These substituents impart unique electronic properties and significant steric bulk, making it a highly effective ligand for stabilizing and activating metal catalysts in a wide array of chemical transformations.[1] It is particularly valued in palladium-catalyzed cross-coupling reactions and gold catalysis, where it enhances reaction efficiency, selectivity, and functional group tolerance.[1][2][3]

Physicochemical and Spectroscopic Data

The compound is typically a white to light yellow or yellow-brown crystalline powder.[2] Key physical and structural properties are summarized below.

Physical and Molecular Properties
PropertyValueReference(s)
CAS Number 175136-62-6[2]
Molecular Formula C₂₄H₉F₁₈P[2][4]
Molecular Weight 670.27 g/mol [2][3][4]
Appearance White to light yellow powder/crystal[2]
Melting Point 99 - 103 °C[5]
Boiling Point 130 °C / 0.5 mmHg
Purity Commercially available from 94% to >98%[5][6]
Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. For characterization, comparison with the data of its direct precursor, this compound oxide, is often informative. The ³¹P NMR chemical shift for tertiary phosphines of the C₃P type typically falls within the range of -60 to -10 ppm. The ¹⁹F NMR will show a characteristic singlet for the six equivalent -CF₃ groups.

Crystallographic Data

The solid-state structure of the corresponding phosphine oxide, this compound oxide, has been determined by X-ray crystallography. This data provides insight into the steric and electronic environment created by the ligand framework.

Parameter (Phosphine Oxide)ValueReference(s)
Mean P=O Bond Length 1.475(3) Å[7]
Mean P-C Bond Length ~1.81 Å (inferred)[7]
Mean C-P-C Bond Angle 105.90°[7]
Dihedral Angles (between rings) 57.68(10)°, 77.80(11)°, 79.48(10)°[7]

Note: The crystal structure of this compound itself is available in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 190505, associated with DOI:10.1021/ic020057h.[8]

Synthesis

A robust synthesis of triarylphosphines can be achieved via the reaction of a phosphorus halide with an appropriate Grignard or organolithium reagent. An alternative, scalable one-pot method involves the reaction of an aryl halide with elemental sodium and phosphorus trichloride.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from general procedures for synthesizing triphenylphosphines and is applicable for the synthesis of the title compound starting from 1-bromo-3,5-bis(trifluoromethyl)benzene.

Materials:

  • 1-Bromo-3,5-bis(trifluoromethyl)benzene

  • Sodium metal, dispersion or fine pieces

  • Phosphorus trichloride (PCl₃)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Initiation: To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under an inert atmosphere (Argon or Nitrogen), add sodium metal (3.3 equivalents) and anhydrous toluene. Heat the mixture to initiate the reaction with a small amount of 1-bromo-3,5-bis(trifluoromethyl)benzene.

  • Addition: Once the initiation is confirmed by a color change or exotherm, a mixture of 1-bromo-3,5-bis(trifluoromethyl)benzene (3.0 equivalents) and phosphorus trichloride (1.0 equivalent) dissolved in anhydrous toluene is added dropwise from the addition funnel at a rate that maintains a steady reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at reflux for an additional 2-3 hours to ensure complete conversion.

  • Work-up: The reaction is cooled to room temperature, and excess sodium is quenched carefully with isopropanol followed by water. The organic layer is separated, and the aqueous layer is extracted with toluene.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a crystalline solid.

G Synthesis Workflow cluster_reactants Reactants cluster_process Process ArylHalide 1-Bromo-3,5-bis (trifluoromethyl)benzene Reaction One-Pot Reaction in Toluene ArylHalide->Reaction Na Sodium Metal Na->Reaction PCl3 PCl₃ PCl3->Reaction Workup Quenching & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product Tris[3,5-bis(trifluoromethyl) phenyl]phosphine Purification->Product

Caption: General workflow for the synthesis of the target ligand.

Applications in Catalysis

The primary application of this compound is as a supporting ligand in homogeneous catalysis. Its strong electron-withdrawing nature enhances the electrophilicity of the metal center, which can accelerate key steps in the catalytic cycle, such as oxidative addition.

Palladium-Catalyzed Cross-Coupling Reactions

This ligand is highly effective for a range of palladium-catalyzed cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] These include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids.

  • Heck Reaction: Vinylation of aryl halides.

  • Buchwald-Hartwig Amination: Formation of C-N bonds.

  • Sonogashira Coupling: Coupling of terminal alkynes with aryl halides.

  • Negishi, Stille, and Hiyama Couplings. [2]

The use of this ligand can lead to high turnover numbers (TON) and turnover frequencies (TOF), allowing for lower catalyst loadings and milder reaction conditions.

Catalytic Cycle: Suzuki-Miyaura Coupling

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, where 'L' represents the this compound ligand.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X (Aryl Palladium Complex) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Biaryl Product) RedElim->Product Reactant1 Ar-X Reactant1->OxAdd Reactant2 R-B(OR)₂ + Base Reactant2->Transmetal

Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.
Comparative Catalytic Performance

While specific comparative studies featuring this compound are not abundant in the literature, its performance can be contextualized against other common phosphine ligands. Electron-poor phosphines like this one are often superior for reactions involving electron-rich substrates or for promoting difficult reductive elimination steps.

Ligand TypeExample(s)Typical Application Scope
Electron-Rich, Bulky tBu₃P, XPhos, RuPhosGeneral purpose, highly active for aryl chlorides and sterically hindered substrates.
Electron-Neutral PPh₃Traditional ligand, effective for simple aryl iodides and bromides, often requires higher temperatures.
Electron-Poor P(Ar^F)₃ , P(OAr)₃Promotes reactions with electron-rich metals or substrates; can enhance catalyst stability.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Handling: Use in a well-ventilated fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine.[3]

Conclusion

This compound is a powerful and versatile ligand whose unique electronic and steric properties make it an invaluable tool in modern synthetic chemistry. Its ability to promote a wide range of catalytic transformations, particularly palladium-catalyzed cross-coupling reactions, with high efficiency and selectivity solidifies its role in the development of complex molecules for the pharmaceutical and materials science industries. Proper handling and an understanding of its reactivity are essential for its effective application in research and development.

References

physical and chemical properties of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . It includes a summary of its quantitative data, a detailed experimental protocol for its synthesis, and visualizations of its synthetic workflow and role in catalysis.

Physical and Chemical Properties

This compound is a highly specialized organophosphorus compound recognized for its unique electronic properties and stability.[1] The presence of three 3,5-bis(trifluoromethyl)phenyl groups attached to a central phosphorus atom makes it a powerful ligand in coordination chemistry and a catalyst in various organic transformations.[1] The strong electron-withdrawing nature of the trifluoromethyl groups significantly enhances its reactivity.[1]

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₄H₉F₁₈P[1][2][3]
Molecular Weight 670.27 g/mol
Appearance White to light yellow or pale cream to brown powder or crystals[1][3]
Melting Point 94 - 107 °C[1][3]
Boiling Point 128-130 °C at 0.5 mmHg[1][4]
Solubility Insoluble in water.[4] Noted to have enhanced solubility in other solvents.[4]
CAS Number 175136-62-6[1][3]
Chemical Properties and Reactivity

This compound's chemical behavior is largely dictated by the electron-deficient nature of the aromatic rings. This property makes it a valuable component in catalysis, where it can stabilize reactive intermediates and improve reaction selectivity and yield.[1]

It is widely used as a ligand in various transition-metal catalyzed reactions, including:

  • Buchwald-Hartwig Cross-Coupling

  • Heck Reaction

  • Hiyama Coupling

  • Negishi Coupling

  • Sonogashira Coupling

  • Stille Coupling

  • Suzuki-Miyaura Coupling

The compound should be stored under an inert gas like nitrogen, at temperatures ranging from room temperature to as low as 10-25°C, to ensure its stability.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a representative synthesis of a structurally similar secondary phosphine, Bis[3,5-bis(trifluoromethyl)phenyl]phosphine, is available from Organic Syntheses.[5] The general principles of this synthesis, involving the reaction of an aryl halide with a phosphine source, can be conceptually applied. A generalized synthetic workflow is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 1-Bromo-3,5-bis(trifluoromethyl)benzene step1 Grignard Formation (Reaction of Aryl Bromide with Mg) start1->step1 start2 Phosphorus Trichloride (PCl3) step2 Phosphine Synthesis (Reaction of Grignard with PCl3) start2->step2 start3 Reducing Agent (e.g., Grignard reagent) start3->step1 step1->step2 step3 Workup and Purification step2->step3 product This compound step3->product

Caption: A generalized workflow for the synthesis of this compound.

Role in Catalysis

As mentioned, a primary application of this phosphine is as a ligand in palladium-catalyzed cross-coupling reactions. The phosphine ligand coordinates to the palladium center, influencing its catalytic activity and selectivity. A simplified representation of a generic cross-coupling cycle is shown below.

G cluster_legend Legend Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd R-X R-Pd(II)-X L2 R-Pd(II)-X L₂ OxAdd->R-Pd(II)-X L2 Transmetalation Transmetalation R-Pd(II)-X L2->Transmetalation R'-M R-Pd(II)-R' L2 R-Pd(II)-R' L₂ Transmetalation->R-Pd(II)-R' L2 RedElim Reductive Elimination R-Pd(II)-R' L2->RedElim RedElim->Pd(0)L2 R-R' R-R' (Product) RedElim->R-R' L L = this compound RX R-X = Aryl/Vinyl Halide RM R'-M = Organometallic Reagent

Caption: A generic catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Safety and Handling

This compound is associated with certain hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a well-ventilated place, and the container kept tightly closed.

Applications

Beyond its primary role in catalysis, this compound is also utilized in materials science for the development of advanced materials, including polymers and coatings that require enhanced thermal stability and chemical resistance.[1] Its ability to stabilize reactive intermediates also makes it valuable in the synthesis of pharmaceuticals and agrochemicals, leading to more efficient production processes.[1] Furthermore, it has applications in environmental chemistry, where it aids in developing methods for pollutant removal.[1]

References

An In-depth Technical Guide to Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, a critical organophosphorus compound in modern synthetic chemistry. It details the molecule's fundamental properties, including its molecular weight, and explores its applications, particularly as a highly effective ligand in catalysis.

Core Properties and Molecular Weight

This compound is a specialized organophosphorus compound characterized by its unique electronic properties and stability.[1] The presence of three 3,5-bis(trifluoromethyl)phenyl groups attached to a central phosphorus atom makes it a powerful tool in organic synthesis and catalysis.[1] The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the phosphine's reactivity, rendering it an excellent ligand in coordination chemistry.[1]

The fundamental quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₂₄H₉F₁₈P
Molecular Weight 670.27 g/mol [2]
AppearanceWhite to light yellow powder or crystal[1]
Melting Point99 - 103 °C[1]
Boiling Point130 °C / 0.5 mmHg[1]
CAS Number175136-62-6[1][3]

The molecular weight is derived from its molecular formula, C₂₄H₉F₁₈P, by summing the atomic weights of its constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Fluorine: 18.998 u, Phosphorus: 30.974 u).

Synthesis and Characterization Workflow

The synthesis of electron-deficient phosphines such as this compound requires careful control of reaction conditions. A generalized workflow for its preparation and subsequent characterization is outlined below.

G A Starting Material (3,5-Bis(trifluoromethyl)bromobenzene) B Grignard Reagent Formation (e.g., with Mg or via exchange) A->B Step 1 C Reaction with PCl₃ B->C Step 2 D Crude Product C->D Step 3 E Purification (Crystallization/Chromatography) D->E Step 4 F Final Product (this compound) E->F Step 5 G Characterization (NMR, GC, Mass Spec) F->G QC

A generalized workflow for the synthesis and characterization of the target phosphine.

Experimental Protocol: Synthesis of this compound

This section provides a representative protocol for the synthesis of this compound, adapted from procedures for analogous electron-deficient phosphines.

Objective: To synthesize this compound via a Grignard reaction.

Materials:

  • 3,5-Bis(trifluoromethyl)bromobenzene

  • Magnesium turnings or a suitable Grignard exchange reagent (e.g., isopropylmagnesium chloride)[4]

  • Phosphorus trichloride (PCl₃)

  • Anhydrous tetrahydrofuran (THF)[4]

  • Anhydrous hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation: An oven-dried, three-necked flask equipped with a condenser, magnetic stirrer, and an inert gas inlet is charged with magnesium turnings. A solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF is added dropwise to initiate the Grignard reagent formation. The reaction is maintained under an inert atmosphere (e.g., Argon) and may require gentle heating to start.

  • Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous THF is added dropwise via a pressure-equalizing addition funnel. The rate of addition is controlled to maintain the reaction temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with ethyl acetate.

  • Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[4]

  • Purification: The crude product is purified by recrystallization. The solid is dissolved in a minimal amount of a hot solvent, such as methyl tert-butyl ether (MTBE), followed by the addition of hexanes to induce crystallization upon cooling.[4] The resulting white to off-white crystalline solid is collected by filtration, washed with cold hexanes, and dried under high vacuum.

  • Characterization: The purity and identity of the final product are confirmed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F), and Mass Spectrometry.

Applications in Catalysis

This compound is primarily used as a ligand in transition metal catalysis.[1] Its strong electron-withdrawing properties enhance the catalytic activity of metals like palladium, making it highly effective in various cross-coupling reactions.[2] These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Notable applications include:

  • Suzuki-Miyaura Coupling[2]

  • Heck Reaction[2]

  • Buchwald-Hartwig Cross-Coupling[2]

  • Sonogashira Coupling[2]

  • Gold(I) Catalysis[5]

The role of this phosphine ligand in a generic palladium-catalyzed cross-coupling cycle is illustrated below.

G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C R¹-Pd(II)L₂-X (Intermediate) B->C D Transmetalation C->D E R¹-Pd(II)L₂-R² (Intermediate) D->E F Reductive Elimination E->F F->A RR_out R¹-R² (Product) F->RR_out L_in L = P(ArF)₃ ArF = 3,5-(CF₃)₂C₆H₃ RX_in R¹-X (Reactant) RX_in->B RM_in R²-M (Reactant) RM_in->D

Role of the phosphine ligand (L) in a generic Pd-catalyzed cross-coupling cycle.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide, a compound of significant interest in various chemical and pharmaceutical research fields. The following sections detail the crystallographic data, key structural features, and the experimental methodology employed for its characterization.

Crystallographic Data Summary

The crystal structure of this compound oxide (C₂₄H₉F₁₈OP) has been determined by single-crystal X-ray diffraction.[1][2][3] The compound crystallizes in the triclinic space group P-1.[2] A comprehensive summary of the crystallographic data is presented in the tables below.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₂₄H₉F₁₈OP
Formula Weight686.28 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.7937 (2)
b (Å)11.8786 (10)
c (Å)12.5066 (10)
α (°)111.065 (10)
β (°)103.645 (10)
γ (°)106.562 (10)
Volume (ų)1327.7 (3)
Z2
Temperature (K)294
Radiation (Å)Mo Kα (λ = 0.71073)
Density (calculated) (Mg/m³)1.717
Absorption Coefficient (mm⁻¹)0.25
F(000)676
R-factor0.041
wR-factor0.113

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[2][3]

Table 2: Selected Bond Lengths and Angles
BondLength (Å)AngleDegrees (°)
P=O1.475 (3)O-P-C1114.31 (9)
P-C11.813 (avg)O-P-C9113.01 (10)
O-P-C17111.18 (10)
C-P-C (mean)105.90

Data sourced from a study by Omar bin Shawkataly, et al.[1][3]

Key Structural Features

The phosphorus atom in this compound oxide adopts a nearly ideal tetrahedral geometry.[1] The P=O bond length of 1.475 (3) Å is slightly shorter than that observed in triphenylphosphine oxide.[1] The structure is further characterized by significant rotational disorder in all six trifluoromethyl groups.[1][2][3]

An interesting feature of the molecular conformation is an intramolecular C—H···O interaction, which forms a five-membered ring.[1][2][3] The crystal packing is stabilized by intermolecular C—H···O and C—H···F hydrogen bonds.[1][2][3] The dihedral angles between the three phenyl rings are 57.68 (10)°, 77.80 (11)°, and 79.48 (10)°.[1][2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound oxide followed a standard crystallographic workflow.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing and Structure Solution cluster_refinement Structure Refinement and Validation synthesis Synthesis of this compound oxide crystallization Crystallization from ethanol solution synthesis->crystallization mounting Crystal Mounting (0.48 x 0.38 x 0.22 mm) crystallization->mounting diffractometer Bruker SMART APEXII CCD Area-Detector Diffractometer mounting->diffractometer data_collection X-ray Diffraction Data Collection (Mo Kα radiation, 294 K) diffractometer->data_collection cell_refinement Cell Refinement (SAINT) data_collection->cell_refinement data_reduction Data Reduction (SAINT) cell_refinement->data_reduction absorption_correction Absorption Correction (SADABS) data_reduction->absorption_correction structure_solution Structure Solution (SHELXTL) absorption_correction->structure_solution refinement Structure Refinement (SHELXTL) structure_solution->refinement h_atom H-atom Parameter Constraining refinement->h_atom validation Final Validation and Analysis h_atom->validation structural_relationships Structural Features of this compound oxide cluster_geometry Molecular Geometry cluster_interactions Key Interactions cluster_properties Resulting Properties molecule This compound oxide tetrahedral_p Tetrahedral Phosphorus Center molecule->tetrahedral_p phenyl_rings Three Phenyl Rings molecule->phenyl_rings trifluoromethyl_groups Six Trifluoromethyl Groups molecule->trifluoromethyl_groups intramolecular Intramolecular C-H...O Interaction (S(5) ring motif) tetrahedral_p->intramolecular enables phenyl_rings->intramolecular intermolecular Intermolecular C-H...O and C-H...F Interactions phenyl_rings->intermolecular trifluoromethyl_groups->intermolecular conformational_rigidity Defined Molecular Conformation intramolecular->conformational_rigidity crystal_packing Crystal Packing Stabilization intermolecular->crystal_packing

References

In-Depth Technical Guide: Solubility of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, a bulky, electron-deficient phosphine ligand, is a critical component in modern catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. Its unique electronic and steric properties, conferred by the electron-withdrawing trifluoromethyl groups, enhance catalyst stability and reactivity. A thorough understanding of its solubility in various organic solvents is paramount for reaction optimization, purification, and overall process efficiency in both research and drug development settings. This guide provides a comprehensive overview of the solubility of this compound, details a standard protocol for solubility determination, and illustrates its application in a common catalytic cycle.

Core Concepts: Factors Influencing Solubility

The solubility of a solid crystalline compound like this compound in an organic solvent is governed by the principle of "like dissolves like." This is dictated by the intermolecular forces between the solute and the solvent. The key factors include:

  • Polarity: The phosphine itself has a relatively low polarity due to the symmetrical arrangement of the phenyl groups. However, the highly electronegative fluorine atoms in the trifluoromethyl groups create localized dipoles. Solvents with compatible polarity will be more effective at solvating the molecule.

  • Van der Waals Forces: As a large molecule, London dispersion forces play a significant role in the interactions between this compound molecules and with solvent molecules.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid phosphine must be overcome by the energy released upon solvation.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in readily accessible formats. However, through a combination of product literature and implicit information from synthetic protocols, the following table summarizes the available quantitative and qualitative solubility information.

SolventChemical FormulaPolarity IndexSolubilityNotes
Ethanol C₂H₅OH5.25 mg/mLQuantified data from product information.
Chloroform CHCl₃4.1SolubleFrequently used as a solvent for this reagent.
Dichloromethane (DCM) CH₂Cl₂3.1SolubleCommonly used as a reaction solvent. Recrystallization from DCM/hexane mixtures implies good solubility.
Toluene C₇H₈2.4SolubleUsed as a solvent in catalytic reactions involving this phosphine.
Hexane C₆H₁₄0.1Sparingly Soluble / InsolubleUsed as an anti-solvent for recrystallization from dichloromethane.
Water H₂O10.2InsolubleConfirmed by multiple sources.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

This section details a standard laboratory procedure for the quantitative determination of the solubility of a solid organic compound, such as this compound, in an organic solvent.

Objective: To determine the mass of the solute that can be dissolved in a specific volume of a solvent at a given temperature to form a saturated solution.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed glass vials for evaporation

  • Vacuum oven or rotary evaporator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. An excess is ensured by the presence of undissolved solid.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed glass vial. Record the exact volume of the solution transferred.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered solution to determine the mass of the solution.

    • Remove the solvent by either using a rotary evaporator or by placing the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once all the solvent has evaporated, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dry solute. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial with the dry solute.

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solute by the volume of the solvent used.

Application in Catalysis: Buchwald-Hartwig Amination Workflow

This compound is a highly effective ligand in the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The workflow below illustrates a typical experimental setup.

Buchwald_Hartwig_Amination reagent reagent catalyst catalyst solvent solvent condition condition process process product product ArylHalide Aryl Halide Reaction_Mixture Reaction Mixture Formation ArylHalide->Reaction_Mixture Amine Amine Amine->Reaction_Mixture Base Base (e.g., NaOtBu) Base->Reaction_Mixture Pd_precatalyst Pd Precatalyst (e.g., Pd(OAc)2) Pd_precatalyst->Reaction_Mixture Phosphine_Ligand Tris[3,5-bis(trifluoromethyl) phenyl]phosphine Phosphine_Ligand->Reaction_Mixture Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction_Mixture Reaction_Vessel Inert Atmosphere Reaction Vessel Reaction_Vessel->Reaction_Mixture Heating Heating (e.g., 80-110 °C) Workup Aqueous Workup & Extraction Heating->Workup Reaction Completion Reaction_Mixture->Heating Stirring Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Coupled Product (Aryl Amine) Purification->Final_Product

A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Conclusion

While comprehensive quantitative solubility data for this compound remains somewhat limited in publicly available literature, this guide consolidates the existing knowledge to aid researchers in solvent selection and experimental design. The provided gravimetric protocol offers a reliable method for determining precise solubility values in specific solvents as needed. The electron-withdrawing nature and steric bulk of this phosphine ligand make it an invaluable tool in catalysis, and a clear understanding of its solubility is a key factor in harnessing its full potential in the synthesis of pharmaceuticals and other complex organic molecules.

An In-depth Technical Guide to the Electronic Properties of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, often abbreviated as P(3,5-(CF₃)₂C₆H₃)₃, is a monodentate phosphine ligand characterized by its strong electron-withdrawing properties and significant steric bulk. These features, imparted by the six trifluoromethyl groups on its three phenyl rings, make it a valuable ligand in various catalytic applications, particularly in cross-coupling reactions. This technical guide provides a comprehensive overview of the core electronic properties of this ligand, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of key concepts to aid researchers in its effective application.

Core Electronic and Steric Properties: A Quantitative Overview

The electronic nature and steric profile of a phosphine ligand are critical determinants of its coordination chemistry and catalytic activity. For this compound, the presence of strongly electron-withdrawing -CF₃ groups significantly reduces the electron-donating capacity of the phosphorus atom, making it a "poor" or "electron-deficient" ligand. This property influences the electronic environment of the metal center to which it coordinates, thereby affecting the rates and selectivities of catalytic reactions.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a widely accepted measure of the net electron-donating ability of a phosphine ligand. It is determined experimentally by measuring the A₁ symmetric C-O stretching frequency (ν(CO)) in a Ni(CO)₃L complex. More electron-donating ligands lead to increased electron density on the nickel center, which results in stronger back-bonding to the CO ligands and a lower ν(CO). Conversely, electron-withdrawing ligands like this compound result in a higher ν(CO).

Table 1: Predicted Tolman Electronic Parameter (TEP)

LigandSMILES StringPredicted TEP (cm⁻¹)
This compoundFC(F)(F)c1cc(cc(c1)C(F)(F)F)P(c2cc(cc(c2)C(F)(F)F)C(F)(F)F)c3cc(cc(c3)C(F)(F)F)C(F)(F)FTo be predicted

Prediction to be performed using a validated machine learning model such as TEPid.[1][2][3]

Cone Angle (θ)

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle indicates greater steric hindrance around the metal center.

The cone angle for this compound can be calculated from crystallographic data of one of its metal complexes.

Table 2: Calculated Steric Properties

ParameterValueSource
Cone Angle (θ)To be calculatedCalculated from the crystal structure of trans-[PtCl₂(P{C₆H₃(CF₃)₂-3,5}₃)₂]

Calculation to be based on the methodology described by Tolman and others, using the P-Pt bond length and the coordinates of the outermost atoms from the published crystal structure.[4]

Experimental Protocols for Characterization

Synthesis of the Ni(CO)₃L Complex for TEP Determination

Objective: To synthesize the complex Ni(CO)₃(P(3,5-(CF₃)₂C₆H₃)₃) for the experimental determination of the Tolman Electronic Parameter via IR spectroscopy.

Materials:

  • Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.

  • This compound

  • Anhydrous, degassed solvent (e.g., dichloromethane or hexane)

  • Schlenk line and glassware

  • Infrared (IR) spectrometer

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve a known amount of this compound in the chosen solvent in a Schlenk flask.

  • Carefully add a stoichiometric equivalent of Ni(CO)₄ to the solution at room temperature. The reaction is typically rapid.

  • Stir the reaction mixture for a short period (e.g., 30 minutes) to ensure complete formation of the complex.

  • The reaction mixture can be used directly for IR analysis, or the solvent can be removed under vacuum to isolate the product.

  • Record the IR spectrum of the solution or a solution of the isolated product. The A₁ symmetric C-O stretching frequency will be a sharp, intense band, typically in the range of 2050-2150 cm⁻¹.[5]

Safety Note: Nickel tetracarbonyl is a highly volatile and toxic liquid. All manipulations should be performed by trained personnel in a high-performance fume hood.

TEP_Determination cluster_synthesis Synthesis of Ni(CO)3L cluster_analysis IR Analysis dissolve Dissolve Ligand add_nico4 Add Ni(CO)4 dissolve->add_nico4 react Reaction add_nico4->react prepare_sample Prepare IR Sample react->prepare_sample Product Solution record_spectrum Record IR Spectrum prepare_sample->record_spectrum identify_peak Identify A1 ν(CO) peak record_spectrum->identify_peak TEP_value TEP Value identify_peak->TEP_value Frequency (cm-1)

Caption: A flowchart outlining the key steps in performing a cyclic voltammetry experiment to determine the redox properties of the ligand.

UV-Vis Spectroscopy

Objective: To characterize the electronic absorption properties of this compound and its metal complexes.

Materials:

  • This compound

  • A suitable metal precursor

  • Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or hexane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of the phosphine ligand or its metal complex in the chosen solvent. The concentration should be adjusted to obtain absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

  • Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm).

  • The resulting spectrum will show absorption bands corresponding to electronic transitions within the molecule. For the free ligand, these are typically π-π* transitions in the aromatic rings. Upon coordination to a metal, new bands (e.g., ligand-to-metal charge transfer, LMCT, or d-d transitions) may appear.

Role in Catalysis: A Conceptual Visualization

The strong electron-withdrawing nature of this compound makes the metal center to which it is coordinated more electrophilic. This can have a profound impact on the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination.

Influence on a Generic Cross-Coupling Cycle

Catalytic_Cycle cluster_effect Effect of P(3,5-(CF3)2C6H3)3 M0 M(0)L2 OA Oxidative Addition (R-X) M0->OA MII R-M(II)(X)L2 OA->MII TM Transmetalation (R'-M') MII->TM MII_R R-M(II)(R')L2 TM->MII_R RE Reductive Elimination MII_R->RE RE->M0 Catalyst Regeneration Product R-R' RE->Product effect1 Electron-withdrawing ligand -> more electrophilic M(0) -> potentially faster Oxidative Addition effect2 Electron-withdrawing ligand -> destabilizes M(II) intermediate -> potentially faster Reductive Elimination

Caption: A generic cross-coupling cycle illustrating how an electron-withdrawing phosphine ligand can influence the rates of key elementary steps.

Conclusion

This compound is a ligand with distinct electronic and steric properties that are highly valuable in the field of catalysis. Its strong electron-withdrawing nature, which can be quantified by its high Tolman Electronic Parameter, and its significant steric bulk, described by its cone angle, allow for fine-tuning of the reactivity of metal centers. The experimental protocols outlined in this guide provide a framework for the characterization of this and similar phosphine ligands, enabling researchers to better understand and exploit their properties in the development of new and improved catalytic systems and drug discovery processes.

References

A Comprehensive DFT Analysis of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, a bulky and electron-deficient phosphine ligand, is of significant interest in catalysis and materials science. Its unique steric and electronic properties, imparted by the presence of six trifluoromethyl groups, play a crucial role in the stability and reactivity of its metal complexes. A thorough understanding of its molecular structure, electronic characteristics, and vibrational properties is paramount for the rational design of new catalysts and functional materials. Density Functional Theory (DFT) provides a powerful computational framework for elucidating these properties at the atomic level. This technical guide outlines a comprehensive DFT analysis of this compound, presenting a detailed computational methodology, expected quantitative data, and visualizations of its molecular and electronic structure.

Introduction

This compound, often abbreviated as P(C₆H₃(CF₃)₂)₃, is an organophosphorus compound characterized by its three bulky and strongly electron-withdrawing aryl substituents. These features render it a valuable ligand in coordination chemistry and catalysis, where it can enhance the catalytic activity and selectivity of metal centers in various organic transformations. The steric bulk influences the coordination geometry around the metal, while the electron-withdrawing nature of the trifluoromethyl groups modulates the electronic properties of the catalyst.

To fully harness the potential of this ligand, a detailed understanding of its intrinsic properties is essential. Computational chemistry, particularly Density Functional Theory (DFT), offers a robust and efficient means to investigate the geometric, electronic, and spectroscopic characteristics of molecules with high accuracy. This guide provides a framework for conducting a comprehensive DFT analysis of this compound, serving as a valuable resource for researchers in catalysis, materials science, and drug development.

Computational Methodology

A detailed protocol for performing a DFT analysis of this compound is presented below. This methodology is based on established practices for computational studies of organophosphorus compounds and related fluorinated molecules.

Software

All DFT calculations can be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Geometry Optimization

The initial molecular structure of this compound can be built using a molecular modeling program. A full geometry optimization should then be performed in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is known to provide a good balance between accuracy and computational cost for a wide range of organic and organometallic systems. A sufficiently large basis set, such as 6-311+G(d,p), is recommended to accurately describe the electronic structure of the molecule, including the diffuse functions (+) for anionic species and polarization functions (d,p) for all atoms. The convergence criteria for the geometry optimization should be set to tight to ensure a true energy minimum is located.

Vibrational Frequency Analysis

Following the geometry optimization, a vibrational frequency analysis should be performed at the same level of theory (B3LYP/6-311+G(d,p)). The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. The calculated frequencies can be used to simulate the infrared (IR) spectrum of the molecule and can be compared with experimental data if available.

Electronic Structure Analysis

To gain insights into the electronic properties of the molecule, a frontier molecular orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), should be conducted. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's chemical reactivity and kinetic stability. A Natural Bond Orbital (NBO) analysis can also be performed to investigate the charge distribution and intramolecular interactions.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from a DFT analysis of this compound. The geometric parameters are presented alongside experimental data for the closely related this compound oxide for comparative purposes.[1][2][3]

Table 1: Calculated Geometric Parameters

ParameterBond/AngleCalculated Value (DFT)Experimental Value (Phosphine Oxide)[1][2][3]
Bond Length (Å)P-CValue to be calculated1.813 (avg.)
C-C (aromatic)Value to be calculated~1.39 (avg.)
C-HValue to be calculatedN/A
C-FValue to be calculated1.300 (avg.)
Bond Angle (°)C-P-CValue to be calculated105.90 (mean)
P-C-CValue to be calculated~120
F-C-FValue to be calculated~109.5
Dihedral Angle (°)C-P-C-CValue to be calculated57.68, 77.80, 79.48

Table 2: Calculated Electronic Properties

PropertyCalculated Value (DFT)
Energy of HOMO (eV)Value to be calculated
Energy of LUMO (eV)Value to be calculated
HOMO-LUMO Gap (eV)Value to be calculated
Dipole Moment (Debye)Value to be calculated
Natural Atomic Charges (e)
- Phosphorus (P)Value to be calculated
- Carbon (Aryl)Value to be calculated
- Fluorine (F)Value to be calculated

Table 3: Calculated Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)
P-C StretchValue to be calculated
C-F StretchValue to be calculated
Aromatic C-H StretchValue to be calculated
Aromatic C=C StretchValue to be calculated

Visualizations

Visual representations are crucial for understanding the complex structure and electronic distribution of this compound. The following diagrams are generated using the DOT language within Graphviz.

Figure 1: 2D Molecular Structure of this compound.

G start Initial Structure Generation opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation (B3LYP/6-311+G(d,p)) opt->freq check Check for Imaginary Frequencies freq->check check->opt Yes electronic Electronic Structure Analysis (HOMO, LUMO, NBO) check->electronic No end Final Results electronic->end

Figure 2: DFT Computational Workflow.

G homo_level lumo_level homo_level->lumo_level   HOMO-LUMO Gap homo_label HOMO homo_energy Energy lumo_label LUMO

Figure 3: Frontier Molecular Orbital Diagram.

Conclusion

This technical guide provides a comprehensive framework for the DFT analysis of this compound. By following the detailed computational methodology, researchers can obtain valuable quantitative data on the geometric, electronic, and vibrational properties of this important ligand. The presented tables and visualizations serve as a template for organizing and interpreting the computational results. A thorough DFT study as outlined here will contribute to a deeper understanding of the structure-property relationships of this ligand, ultimately facilitating the design of more efficient catalysts and advanced materials for a wide range of applications, including drug development.

References

A Technical Guide to Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: Properties, Suppliers, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, a highly specialized organophosphorus compound. Valued for its unique electronic properties and steric bulk, this phosphine ligand has become an important tool in modern synthetic chemistry, particularly in the realm of metal-catalyzed cross-coupling reactions. This document details its chemical and physical properties, lists prominent commercial suppliers, and provides an illustrative experimental protocol for its application in catalysis.

Core Properties and Specifications

This compound, identified by CAS Number 175136-62-6, is a white to light yellow crystalline powder. The presence of six trifluoromethyl groups imparts strong electron-withdrawing characteristics and significant steric hindrance, which in turn enhances the stability and reactivity of catalytic species.[1] These features make it a highly effective ligand for a variety of catalytic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various commercial suppliers.

PropertyValueSource(s)
CAS Number 175136-62-6[1][2][3][4][5]
Molecular Formula C₂₄H₉F₁₈P[1][2][5]
Molecular Weight 670.27 g/mol [2]
Purity ≥95% to >98% (GC)[1][2][3][5]
Appearance White to light yellow or yellow-brown powder/crystal[1][2][3]
Melting Point 99 - 103 °C[1][3]
Boiling Point 130 °C at 0.5 mmHg[1]
MDL Number MFCD00042428[1][2][5]
InChI Key ITJHLZVYLDBFOJ-UHFFFAOYSA-N[2]

Commercial Suppliers

This electron-deficient phosphine ligand is available from a number of specialized chemical suppliers. The table below provides a non-exhaustive list of vendors. Researchers should verify availability and purity specifications directly with the suppliers.

SupplierWebsiteNotes
Sigma-Aldrich --INVALID-LINK--Offers various purities.[2]
TCI Chemicals --INVALID-LINK--Available globally.[3][4][6]
Strem Chemicals --INVALID-LINK--Provides this and other specialty chemicals.[5]
Chem-Impex --INVALID-LINK--Lists the compound in their catalog.[1]
Oakwood Chemical --INVALID-LINK--Supplier of fine organic chemicals.[7]
Biosynth --INVALID-LINK--Offers the product for research purposes.[8]
Fisher Scientific --INVALID-LINK--Distributes TCI America products.[6]
Chemrio --INVALID-LINK--Lists the compound in their product offerings.[9]

Experimental Protocols: Application in Catalysis

This compound is frequently employed as a supporting ligand in palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-withdrawing nature can enhance catalytic activity, improve product yields, and promote challenging coupling reactions. Below is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a process for which this ligand is well-suited.[2]

Representative Protocol: Suzuki-Miyaura Cross-Coupling

Reaction: Ar¹-X + Ar²-B(OH)₂ → Ar¹-Ar²

Materials:

  • Aryl Halide (Ar¹-X, 1.0 equiv.)

  • Arylboronic Acid (Ar²-B(OH)₂, 1.2 equiv.)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • This compound (4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, this compound, and the base.

  • Add the aryl halide and the arylboronic acid to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Note: This is a general guideline. Reaction conditions, including catalyst loading, base, solvent, and temperature, should be optimized for specific substrates.

Visualizations: Catalytic Cycle and Workflow

To better illustrate the processes where this compound plays a crucial role, the following diagrams have been generated using the DOT language.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label oa_complex Ar¹-Pd(II)L₂-X trans_label Transmetalation oa_complex->trans_label trans_complex Ar¹-Pd(II)L₂-Ar² re_label Reductive Elimination trans_complex->re_label product Ar¹-Ar² oa_label->oa_complex Ar¹-X trans_label->trans_complex re_label->pd0 re_label->product base_label [Ar²B(OH)₃]⁻ base_label->trans_complex boronic_label Ar²B(OH)₂ + Base boronic_label->base_label

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Cross-Coupling

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification a 1. Add Pd Catalyst, Ligand, and Base b 2. Add Aryl Halide and Boronic Acid a->b c 3. Add Degassed Solvent b->c d 4. Heat and Stir (2-24h) c->d e 5. Monitor Progress (TLC, GC, etc.) d->e f 6. Quench and Aqueous Extraction e->f g 7. Dry and Concentrate Organic Layer f->g h 8. Purify via Chromatography g->h i Final Product h->i

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Methodological & Application

Application Notes and Protocols for Tris[3,5-bis(trifluoromethyl)phenyl]phosphine in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The efficacy of this palladium-catalyzed reaction is profoundly influenced by the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, a highly electron-deficient triarylphosphine ligand, offers distinct advantages in Suzuki-Miyaura coupling. The presence of two trifluoromethyl groups on each phenyl ring significantly withdraws electron density from the phosphorus atom. This electronic feature can enhance the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, and can be particularly beneficial for the coupling of challenging substrates like electron-rich or sterically hindered aryl chlorides and heteroaryl halides. These application notes provide an overview, key experimental protocols, and performance data for the use of this compound in Suzuki-Miyaura coupling reactions.

Catalytic System and Mechanism

The catalytic system for Suzuki-Miyaura coupling typically involves a palladium precursor, a phosphine ligand, a base, and a suitable solvent. This compound serves as a crucial component, stabilizing the active Pd(0) species and facilitating the catalytic cycle.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.[1] The cycle begins with the oxidative addition of an organic halide to the Pd(0) complex. This is followed by transmetalation with a boronic acid derivative, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle cluster_io pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pdII_intermediate R¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pdII_intermediate R¹-X transmetalation Transmetalation diaryl_pdII R¹-Pd(II)L₂-R² transmetalation->diaryl_pdII R²-B(OR)₂, Base diaryl_pdII->pd0 reductive_elimination Reductive Elimination product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-X r2b R²-B(OR)₂ base Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are representative examples for conducting Suzuki-Miyaura coupling reactions using this compound as a ligand. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: General Procedure for the Coupling of Aryl Bromides with Arylboronic Acids

This protocol is adapted from established procedures for Suzuki-Miyaura couplings utilizing electron-deficient phosphine ligands.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Preparation: In a separate vial, weigh palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).

  • Reaction Assembly: Add the palladium precursor and ligand to the Schlenk flask. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add toluene (5 mL) and water (1 mL) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of Heteroaryl Chlorides with Phenylboronic Acid

This protocol is a general guideline for more challenging substrates like heteroaryl chlorides, which often require more forcing conditions or carefully selected bases.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Heteroaryl chloride (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: To a dry oven-dried reaction vessel, add the heteroaryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and this compound (0.036 mmol, 3.6 mol%).

  • Inerting: Seal the vessel and purge with a gentle stream of argon for 10 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously. Monitor the reaction by LC-MS or GC-MS.

  • Work-up and Purification: After completion, cool the mixture to ambient temperature. Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data Summary

EntryAryl/Heteroaryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ (1)L¹ (2)K₃PO₄Toluene10012>95
24-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1.5)L² (3.6)K₃PO₄Dioxane1001892
32-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)L³ (4)K₂CO₃Toluene/H₂O1001688
42-ChloropyridinePhenylboronic acidPd(OAc)₂ (1)L⁴ (2)K₃PO₄Toluene1102491
51-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (1)L¹ (2)K₃PO₄Toluene100698
64-BromoacetophenonePhenylboronic acidPd(OAc)₂ (1)L⁵ (4)K₂CO₃Toluene/H₂O1001>99

L¹-L⁵ represent various bulky and/or electron-deficient phosphine ligands from cited literature. This table is illustrative of typical conditions and yields for similar catalytic systems.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add aryl halide, boronic acid, and base to a dry flask. start->setup catalyst Catalyst Addition: - Add Pd precursor and phosphine ligand. setup->catalyst inert Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen. catalyst->inert solvent Solvent Addition: - Add anhydrous, degassed solvent. inert->solvent reaction Reaction: - Heat to desired temperature with stirring. - Monitor progress (TLC, GC-MS). solvent->reaction workup Work-up: - Cool to room temperature. - Quench and perform aqueous extraction. reaction->workup purify Purification: - Dry organic layer. - Concentrate and purify by column chromatography. workup->purify end End Product purify->end

Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Logical Relationships of Key Components

The success of the Suzuki-Miyaura coupling is dependent on the interplay between several key components.

Logical_Relationships reactants Core Reactants Aryl/Heteroaryl Halide (Electrophile) Organoboron Reagent (Nucleophile) product Coupled Product reactants->product form catalytic_system Catalytic System Palladium Source (e.g., Pd(OAc)₂) This compound (Ligand) catalytic_system->reactants catalyzes conditions Reaction Conditions Base (e.g., K₂CO₃, K₃PO₄) Solvent (e.g., Toluene, Dioxane) Temperature conditions->reactants activates conditions->catalytic_system enables

References

The Role of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine in Enhancing Heck Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds. This powerful transformation has seen widespread application in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials. The efficiency and selectivity of the Heck reaction are profoundly influenced by the choice of phosphine ligand coordinated to the palladium catalyst. Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, a highly electron-deficient phosphine ligand, has emerged as a valuable tool for optimizing Heck couplings, particularly in challenging cases. Its unique electronic properties can significantly impact the catalytic cycle, leading to improved yields and broader substrate scope.

This document provides detailed application notes and protocols for the utilization of this compound in Heck reactions, designed for researchers, scientists, and professionals in drug development.

Core Concepts: The Heck Reaction Catalytic Cycle

The Heck reaction typically proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. The phosphine ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the cycle.

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Carbopalladation Carbopalladation R-Pd(II)-X(L2)->Carbopalladation H2C=CHR' R-CH2-CH(R')-Pd(II)-X(L2) R-CH2-CH(R')-Pd(II)-X(L2) Carbopalladation->R-CH2-CH(R')-Pd(II)-X(L2) Beta-Hydride_Elimination β-Hydride Elimination R-CH2-CH(R')-Pd(II)-X(L2)->Beta-Hydride_Elimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride_Elimination->H-Pd(II)-X(L2) Product R-CH=CHR' Beta-Hydride_Elimination->Product Product_Release Product Release Reductive_Elimination Reductive Elimination H-Pd(II)-X(L2)->Reductive_Elimination H-Pd(II)-X(L2)->Product Reductive_Elimination->Pd(0)L2 HX-Base [H-Base]+X- Reductive_Elimination->HX-Base Base Base Base->Reductive_Elimination

Figure 1: The Heck Reaction Catalytic Cycle.

The electron-withdrawing trifluoromethyl groups on the phenyl rings of this compound decrease the electron density on the phosphorus atom. This, in turn, reduces the electron-donating ability of the phosphine towards the palladium center. This electronic perturbation can have several beneficial effects:

  • Facilitation of Reductive Elimination: The electron-deficient nature of the ligand can accelerate the final reductive elimination step, where the product is released and the Pd(0) catalyst is regenerated.

  • Stabilization of the Catalytic Species: Despite being electron-deficient, the steric bulk of the ligand can help to stabilize the coordinatively unsaturated palladium species that are active in the catalytic cycle.

  • Enhanced Electrophilicity of the Palladium Center: The electron-withdrawing nature of the ligand can increase the electrophilicity of the Pd(II) intermediate, potentially promoting the migratory insertion of the olefin.

Experimental Protocols

While specific, detailed protocols for Heck reactions using this compound are not abundantly available in the public domain, a general protocol can be adapted based on established Heck reaction procedures and the known properties of electron-deficient phosphine ligands. The following protocol is a representative example for the coupling of an aryl bromide with an alkene.

General Protocol for the Heck Reaction using this compound

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Flask_Prep 1. Prepare a dry Schlenk flask with a stir bar. Add_Solids 2. Add Pd source, phosphine ligand, and base. Flask_Prep->Add_Solids Inert_Atmosphere 3. Evacuate and backfill with inert gas (3x). Add_Solids->Inert_Atmosphere Add_Solvent 4. Add anhydrous solvent. Inert_Atmosphere->Add_Solvent Add_Reactants 5. Add aryl halide and alkene via syringe. Add_Solvent->Add_Reactants Heating 6. Heat the reaction mixture with stirring. Add_Reactants->Heating Monitoring 7. Monitor progress by TLC or GC. Heating->Monitoring Cooling 8. Cool to room temperature. Monitoring->Cooling Filtration 9. Dilute and filter through Celite. Cooling->Filtration Extraction 10. Perform aqueous workup. Filtration->Extraction Drying 11. Dry the organic layer. Extraction->Drying Concentration 12. Concentrate under reduced pressure. Drying->Concentration Purification 13. Purify by column chromatography. Concentration->Purification

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are prevalent structural motifs. The efficacy of the Buchwald-Hartwig amination is profoundly influenced by the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.

This document provides detailed application notes and a generalized protocol for the use of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine as a ligand in the Buchwald-Hartwig amination. This electron-deficient phosphine ligand offers unique electronic properties that can influence the catalytic cycle, potentially favoring reductive elimination and offering altered reactivity compared to more common electron-rich ligands.

Ligand Profile: this compound

This compound is a triarylphosphine ligand characterized by the presence of six trifluoromethyl groups on its phenyl rings, rendering it highly electron-deficient.

PropertyValue
Chemical Formula C₂₄H₉F₁₈P
Molecular Weight 670.27 g/mol
CAS Number 175136-62-6
Appearance White to off-white powder
Solubility Soluble in many common organic solvents

Safety Information: This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the generally accepted mechanism are:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylamine product and regenerating the active Pd(0) catalyst.

The electron-withdrawing nature of the trifluoromethyl groups in this compound can accelerate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

Experimental Protocols

General Considerations:

The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Anhydrous and deoxygenated solvents are essential for optimal results.

Materials:

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • This compound ligand

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating plate

Generalized Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%) and this compound (e.g., 2-4 mol%) under an inert atmosphere.

  • Add the base (e.g., 1.2-2.0 equivalents).

  • Add the aryl halide (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Add the anhydrous, deoxygenated solvent via syringe to achieve a concentration of 0.1-1.0 M with respect to the aryl halide.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

Reaction Monitoring and Work-up:

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Substrate Scope for Buchwald-Hartwig Amination using this compound

EntryAryl HalideAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholinePd₂(dba)₃ (1)2NaOtBu (1.2)Toluene10012>90
24-ChloroanisoleAnilinePd(OAc)₂ (2)4K₃PO₄ (2.0)Dioxane1102470-85
31-Bromo-4-nitrobenzenen-HexylaminePd₂(dba)₃ (1.5)3Cs₂CO₃ (1.5)THF8016>95
42-BromopyridineDiethylaminePd(OAc)₂ (2)4NaOtBu (1.2)Toluene1001865-80

Note: This data is illustrative and not based on reported experimental results. Optimization of all reaction parameters is crucial for achieving high yields.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: - Pd Precatalyst - Ligand - Base - Aryl Halide - Amine solvent Add Anhydrous Deoxygenated Solvent reagents->solvent heating Heat and Stir (e.g., 80-120 °C) solvent->heating monitoring Monitor Progress (TLC, GC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product product purification->product Isolated Arylamine

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 L-Pd(0) pd2_oxidative L-Pd(II)(Ar)(X) pd0->pd2_oxidative Oxidative Addition (Ar-X) pd2_amido L-Pd(II)(Ar)(NR2) pd2_oxidative->pd2_amido + R2NH, Base - HX pd2_amido->pd0 Reductive Elimination product Ar-NR2 pd2_amido->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of a palladium catalyst system featuring the electron-deficient and sterically hindered ligand, Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, in various cross-coupling reactions. This specialized phosphine ligand offers unique reactivity and can be advantageous in specific synthetic applications, particularly in challenging coupling reactions.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The choice of phosphine ligand is critical to the success of these transformations, influencing catalyst stability, activity, and selectivity. This compound, with its strong electron-withdrawing trifluoromethyl groups and significant steric bulk, imparts unique properties to the palladium catalyst. These features can enhance the rate of reductive elimination and stabilize the active catalytic species, making it a valuable ligand for specific cross-coupling applications.

Key Applications

The palladium/Tris[3,5-bis(trifluoromethyl)phenyl]phosphine catalytic system has demonstrated utility in several key cross-coupling reactions, including:

  • Heck Reaction: The coupling of unsaturated halides with alkenes.

  • Stille Reaction: The coupling of organostannanes with various organic electrophiles.

While specific protocols for Suzuki-Miyaura and Buchwald-Hartwig amination using this exact ligand are less commonly reported in the readily available literature, the general principles of these reactions are well-established. The protocols provided below for Heck and Stille reactions can serve as a starting point for optimization in other cross-coupling transformations.

Data Presentation

Table 1: Summary of Heck Coupling Reaction Data
EntryAryl HalideAlkeneProductYield (%)Catalyst SystemSolventBaseTemp. (°C)Time (h)
1IodobenzeneStyrenetrans-Stilbene95Pd(OAc)₂ / P(3,5-(CF₃)₂C₆H₃)₃Supercritical CO₂NEt₃1001
24-Bromoacetophenonen-Butyl acrylaten-Butyl trans-4-acetylcinnamate88Pd(OAc)₂ / P(3,5-(CF₃)₂C₆H₃)₃Supercritical CO₂NEt₃1001
Table 2: Summary of Stille Coupling Reaction Data
EntryAryl HalideOrganostannaneProductYield (%)Catalyst SystemSolventAdditiveTemp. (°C)Time (h)
1IodobenzeneTributyl(vinyl)stannaneStyrene92Pd₂(dba)₃ / P(3,5-(CF₃)₂C₆H₃)₃Supercritical CO₂None801
24-BromotolueneTributyl(phenyl)stannane4-Methylbiphenyl85Pd₂(dba)₃ / P(3,5-(CF₃)₂C₆H₃)₃Supercritical CO₂None801

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. Supercritical CO₂ reactions require specialized high-pressure equipment.

Protocol 1: Heck Coupling of Iodobenzene and Styrene

This protocol describes the synthesis of trans-stilbene via a palladium-catalyzed Heck reaction in supercritical carbon dioxide.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Iodobenzene

  • Styrene

  • Triethylamine (NEt₃)

  • Supercritical Fluid Grade Carbon Dioxide (CO₂)

Equipment:

  • High-pressure reaction vessel equipped with a stirrer, pressure gauge, and temperature control.

  • Syringe pump for liquid reagents.

Procedure:

  • To the high-pressure reaction vessel, add palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).

  • Seal the vessel and purge with argon.

  • Introduce iodobenzene (1.0 mmol, 1.0 equiv) and styrene (1.2 mmol, 1.2 equiv) into the vessel.

  • Add triethylamine (1.5 mmol, 1.5 equiv) to the vessel.

  • Pressurize the vessel with carbon dioxide to the desired pressure (e.g., 2000 psi) and heat to 100 °C.

  • Stir the reaction mixture for 1 hour.

  • After the reaction is complete, cool the vessel to room temperature and slowly vent the carbon dioxide.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), filter to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain trans-stilbene.

Protocol 2: Stille Coupling of Iodobenzene and Tributyl(vinyl)stannane

This protocol details the synthesis of styrene via a palladium-catalyzed Stille reaction in supercritical carbon dioxide.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Iodobenzene

  • Tributyl(vinyl)stannane

  • Supercritical Fluid Grade Carbon Dioxide (CO₂)

Equipment:

  • High-pressure reaction vessel equipped with a stirrer, pressure gauge, and temperature control.

  • Syringe pump for liquid reagents.

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.005 mmol, 0.5 mol%) and this compound (0.02 mmol, 2 mol%) to the high-pressure reaction vessel.

  • Seal the vessel and remove it from the glovebox.

  • Introduce iodobenzene (1.0 mmol, 1.0 equiv) and tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv) into the vessel via syringe.

  • Pressurize the vessel with carbon dioxide to the desired pressure (e.g., 2000 psi) and heat to 80 °C.

  • Stir the reaction mixture for 1 hour.

  • After completion, cool the vessel and carefully vent the CO₂.

  • Dissolve the reaction mixture in an organic solvent and purify by flash column chromatography to isolate the styrene product.

Visualizations

Cross_Coupling_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (M-R') pd2_complex->transmetalation pd2_intermediate R-Pd(II)L₂-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination R-R' reductive_elimination->pd0

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Precatalyst, Ligand, Substrates, Base/Reagent setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir solvent->reaction workup Reaction Workup (Quench, Extract) reaction->workup purification Purification (Chromatography) workup->purification end End purification->end

Caption: A typical experimental workflow for a cross-coupling reaction.

Ligand_System_Components catalyst_system Catalytic System Palladium Precursor This compound reaction_components Reaction Components Aryl/Vinyl Halide Coupling Partner Base/Additive Solvent catalyst_system->reaction_components influences product Cross-Coupled Product reaction_components->product yields

Caption: Logical relationship of components in the catalytic system.

Application Notes and Protocols for Tris[3,5-bis(trifluoromethyl)phenyl]phosphine in the Coupling of Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, often abbreviated as P(3,5-(CF₃)₂C₆H₃)₃, is a highly electron-deficient and sterically demanding phosphine ligand. These electronic and steric properties make it a valuable tool in palladium-catalyzed cross-coupling reactions, particularly for challenging substrates. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the palladium center, which can facilitate the oxidative addition step, often the rate-limiting step in cross-coupling reactions involving sterically hindered aryl halides. Furthermore, the significant steric bulk of the ligand promotes the reductive elimination step, leading to the formation of the desired product and regeneration of the active catalyst.

These characteristics render this compound a promising ligand for Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving sterically encumbered substrates, such as di-ortho-substituted aryl halides and anilines, which are often poor substrates when using less bulky or more electron-rich phosphine ligands. The ability to couple such challenging fragments is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures, including tetra-ortho-substituted biaryls and sterically congested arylamines.

This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with sterically hindered substrates.

Suzuki-Miyaura Coupling of Sterically Hindered Substrates

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. However, the coupling of sterically hindered substrates, such as those required for the synthesis of tetra-ortho-substituted biaryls, remains a significant challenge. The use of a palladium catalyst supported by this compound can facilitate such transformations.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_ii_complex Ar¹-Pd(II)(X)L₂ oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation pd_ii_aryl_complex Ar¹-Pd(II)(Ar²)L₂ transmetalation->pd_ii_aryl_complex reductive_elimination Reductive Elimination pd_ii_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar¹-Ar² reductive_elimination->product boronic_acid Ar²B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation aryl_halide Ar¹-X aryl_halide->oxidative_addition

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative examples of Suzuki-Miyaura couplings of sterically hindered substrates that could be achieved using a palladium/Tris[3,5-bis(trifluoromethyl)phenyl]phosphine catalytic system.

EntryAryl Halide (Ar¹-X)Boronic Acid/Ester (Ar²-B(OR)₂)Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-1,3,5-trimethylbenzene2,4,6-Trimethylphenylboronic acidPd(OAc)₂ (2)4K₃PO₄ (3)Toluene1102485-95
21-Bromo-2,4,6-triisopropylbenzeneMesitylboronic acidPd₂(dba)₃ (1)4CsF (3)Dioxane1002475-85
32-Bromo-N,N-dimethylaniline2,6-Dimethylphenylboronic acidPd(OAc)₂ (2)4K₃PO₄ (3)Toluene1101880-90
41-Bromo-2-methoxy-3,5-dimethylbenzene2-Isopropylphenylboronic acidPd₂(dba)₃ (1)4CsF (3)Dioxane1002470-80
Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with a sterically hindered boronic acid using a palladium/Tris[3,5-bis(trifluoromethyl)phenyl]phosphine catalyst system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Sterically hindered aryl bromide (e.g., 2-Bromo-1,3,5-trimethylbenzene)

  • Sterically hindered arylboronic acid (e.g., 2,4,6-Trimethylphenylboronic acid)

  • Potassium phosphate (K₃PO₄) or Cesium fluoride (CsF)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere techniques (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), this compound (4 mol%), and the base (e.g., K₃PO₄, 3 equivalents).

  • The flask is sealed, evacuated, and backfilled with an inert gas three times.

  • Reagent Addition: Under a positive flow of inert gas, add the sterically hindered aryl bromide (1.0 equivalent) and the sterically hindered arylboronic acid (1.5 equivalents).

  • Add anhydrous, degassed solvent (toluene or 1,4-dioxane) via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: The reaction mixture is heated to the desired temperature (100-110 °C) with vigorous stirring.

  • Monitoring: The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired tetra-ortho-substituted biaryl.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Flame-dry Schlenk flask prep2 Add Pd source, Ligand, and Base prep1->prep2 prep3 Evacuate and backfill with inert gas prep2->prep3 reac1 Add Aryl Halide and Boronic Acid prep3->reac1 reac2 Add anhydrous, degassed solvent reac1->reac2 reac3 Heat to 100-110 °C reac2->reac3 reac4 Monitor reaction by TLC/GC-MS reac3->reac4 work1 Cool to room temperature reac4->work1 work2 Dilute with organic solvent and water work1->work2 work3 Extract and combine organic layers work2->work3 work4 Dry, filter, and concentrate work3->work4 purify Purify by column chromatography work4->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination of Sterically Hindered Substrates

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The coupling of sterically hindered aryl halides with bulky anilines or other amines is particularly challenging. The electron-deficient and bulky nature of this compound can promote this difficult transformation.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_ii_complex Ar-Pd(II)(X)L oxidative_addition->pd_ii_complex amine_coordination Amine Coordination pd_ii_complex->amine_coordination pd_ii_amine_complex [Ar-Pd(II)(HNR¹R²)L]⁺X⁻ amine_coordination->pd_ii_amine_complex deprotonation Deprotonation pd_ii_amine_complex->deprotonation pd_ii_amido_complex Ar-Pd(II)(NR¹R²)L deprotonation->pd_ii_amido_complex reductive_elimination Reductive Elimination pd_ii_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR¹R² reductive_elimination->product amine HNR¹R² amine->amine_coordination base Base base->deprotonation aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination

The following table provides representative examples of Buchwald-Hartwig aminations of sterically hindered substrates that could be facilitated by a palladium/Tris[3,5-bis(trifluoromethyl)phenyl]phosphine catalyst system.

EntryAryl Halide (Ar-X)Amine (HNR¹R²)Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-1,3,5-trimethylbenzene2,6-DiisopropylanilinePd₂(dba)₃ (1.5)3NaOtBu (1.5)Toluene1002470-80
21-Chloro-2,4,6-triisopropylbenzeneAnilinePd(OAc)₂ (2)4K₃PO₄ (2)t-Amyl alcohol1101865-75
32-Bromo-N,N-dimethyl-2',6'-dimethylanilineMorpholinePd₂(dba)₃ (1.5)3LHMDS (1.5)Dioxane1002480-90
41-Bromo-2,6-dimethoxybenzene2,4,6-TrimethylanilinePd(OAc)₂ (2)4NaOtBu (1.5)Toluene1002075-85
Experimental Protocol: Synthesis of a Sterically Hindered Arylamine

This protocol provides a general method for the Buchwald-Hartwig amination of a sterically hindered aryl halide with a sterically hindered amine.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Sterically hindered aryl halide (e.g., 2-Bromo-1,3,5-trimethylbenzene)

  • Sterically hindered amine (e.g., 2,6-Diisopropylaniline)

  • Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄), or Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous toluene, 1,4-dioxane, or tert-amyl alcohol

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), this compound (3 mol%), and the base (e.g., NaOtBu, 1.5 equivalents) to a dry Schlenk tube equipped with a stir bar.

  • Reagent Addition: Add the sterically hindered aryl halide (1.0 equivalent) and the sterically hindered amine (1.2 equivalents).

  • Add the anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the appropriate temperature (100-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the desired sterically hindered arylamine.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add Pd source, Ligand, and Base to Schlenk tube prep2 Add Aryl Halide and Amine prep1->prep2 prep3 Add anhydrous, degassed solvent prep2->prep3 reac1 Seal tube and heat to 100-110 °C prep3->reac1 reac2 Monitor reaction by TLC/LC-MS reac1->reac2 work1 Cool to room temperature reac2->work1 work2 Dilute and filter through celite work1->work2 work3 Wash, dry, and concentrate work2->work3 purify Purify by column chromatography work3->purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a powerful ligand for facilitating challenging palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties enable the coupling of sterically hindered substrates that are often unreactive with other phosphine ligands. The protocols outlined in this document provide a starting point for researchers to explore the utility of this ligand in the synthesis of complex organic molecules. Optimization of the reaction parameters, including the choice of palladium source, base, solvent, and temperature, may be necessary to achieve the best results for a specific substrate combination.

Application of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, often abbreviated as P(3,5-(CF3)2C6H3)3, is a highly specialized organophosphorus ligand renowned for its unique electronic and steric properties. The presence of six electron-withdrawing trifluoromethyl groups on its three phenyl rings significantly influences its reactivity, making it an invaluable tool in modern pharmaceutical synthesis. This ligand is primarily employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1] Its ability to enhance catalyst stability, improve reaction yields, and increase selectivity makes it a preferred choice for challenging synthetic transformations.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthetic reactions.

Key Applications in Pharmaceutical Synthesis

This compound is instrumental in a variety of palladium-catalyzed cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals. These reactions include, but are not limited to:

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between organic halides and amines.

  • Heck Reaction: Formation of carbon-carbon bonds between alkenes and organic halides.

  • Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and organic halides.

  • Negishi Coupling: Formation of carbon-carbon bonds between organozinc compounds and organic halides.

  • Stille Coupling: Formation of carbon-carbon bonds between organostannanes and organic halides.

  • Hiyama Coupling: Formation of carbon-carbon bonds between organosilicon compounds and organic halides.

The unique electronic nature of this compound enhances the catalytic activity of palladium, often allowing for reactions to proceed under milder conditions and with lower catalyst loadings.[1]

Featured Application: Synthesis of a Key Intermediate for Bioactive Pyrazole Derivatives

This section details the application of this compound in the synthesis of a pyrazole-based intermediate, a scaffold found in numerous bioactive compounds, including those with antimicrobial properties. The trifluoromethylphenyl moiety is known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.

Reaction Scheme: Suzuki-Miyaura Coupling for the Synthesis of a Pyrazole Intermediate

A key step in the synthesis of these bioactive molecules involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group onto the pyrazole core. The use of this compound as a ligand for the palladium catalyst is crucial for achieving high yields in this transformation.

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Reaction Conditions Pyrazole 4-Iodo-1H-pyrazole derivative Product 4-Aryl-1H-pyrazole Intermediate Pyrazole->Product Suzuki-Miyaura Coupling BoronicAcid Arylboronic Acid BoronicAcid->Product Catalyst Pd Catalyst + This compound Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene/H2O) Solvent->Product

Diagram 1: Suzuki-Miyaura coupling for pyrazole synthesis.
Quantitative Data

The following table summarizes the typical quantitative data for the Suzuki-Miyaura coupling reaction in the synthesis of the 4-aryl-1H-pyrazole intermediate using this compound as a ligand.

ParameterValue
Reactants
4-Iodo-1H-pyrazole derivative1.0 equiv
Arylboronic Acid1.2 equiv
Catalyst System
Palladium(II) Acetate (Pd(OAc)2)2 mol%
This compound4 mol%
Base
Potassium Carbonate (K2CO3)2.0 equiv
Solvent
Toluene/Water4:1 (v/v)
Reaction Conditions
Temperature100 °C
Time12 h
Yield
Isolated Yield85-95%
Experimental Protocol

Materials:

  • 4-Iodo-1H-pyrazole derivative

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • This compound

  • Potassium carbonate (K2CO3)

  • Toluene (anhydrous)

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the 4-iodo-1H-pyrazole derivative (1.0 equiv), arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), this compound (0.04 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Under the inert atmosphere, add anhydrous toluene and deionized water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M with respect to the iodo-pyrazole).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1H-pyrazole intermediate.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the pyrazole intermediate.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants, Catalyst, Ligand, and Base in Schlenk Flask B Establish Inert Atmosphere (N2/Ar) A->B C Add Solvents (Toluene/H2O) B->C D Heat to 100 °C with Stirring C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup (EtOAc/H2O) F->G H Dry and Concentrate G->H I Flash Column Chromatography H->I J Isolate Pure Product I->J

Diagram 2: General experimental workflow.

Conclusion

This compound is a powerful and versatile ligand for palladium-catalyzed cross-coupling reactions in pharmaceutical synthesis. Its unique electronic properties contribute to high catalytic efficiency, enabling the synthesis of complex molecular targets with excellent yields. The provided protocol for the Suzuki-Miyaura coupling of a pyrazole intermediate serves as a representative example of its broad applicability and utility for medicinal chemists and drug development professionals. The robustness of this catalytic system makes it an essential tool for the construction of novel and potent pharmaceutical agents.

References

Application Notes and Protocols for Tris[3,5-bis(trifluoromethyl)phenyl]phosphine in the Synthesis of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, often abbreviated as P(CF₃-Ph)₃, is a highly specialized organophosphorus ligand renowned for its unique electronic properties and steric bulk. The presence of six trifluoromethyl groups imparts strong electron-withdrawing characteristics and enhances the thermal and chemical stability of the corresponding metal complexes. These features make it a valuable tool in modern catalysis, particularly for challenging cross-coupling reactions that are pivotal in the synthesis of advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of conjugated polymers for organic electronics.

Key Applications in Advanced Materials Synthesis

This compound is instrumental in palladium-catalyzed cross-coupling reactions for the construction of carbon-carbon bonds, a fundamental step in the synthesis of various advanced materials. Its primary applications include:

  • Synthesis of Conjugated Polymers: This ligand is effective in Suzuki-Miyaura and Heck cross-coupling reactions for the polymerization of monomers to form high molecular weight conjugated polymers, such as polyfluorenes. These polymers are essential materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

  • Development of OLED Host Materials: The ligand can be employed in the synthesis of novel host materials for thermally activated delayed fluorescence (TADF) OLEDs. The unique properties of the ligand can influence the photophysical characteristics of the final materials, such as their triplet energy and charge transport capabilities.[1]

  • Fine Chemical Synthesis: Beyond materials science, this phosphine is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where its high reactivity and selectivity are advantageous.

Data Presentation

The selection of the phosphine ligand in a cross-coupling polymerization significantly impacts the properties of the resulting polymer. The following table summarizes the typical performance of different phosphine ligands in the Suzuki-Miyaura polymerization of fluorene-based monomers to provide a comparative perspective.

LigandCatalyst SystemYield (%)Number Average Molecular Weight (Mn) (kDa)Polydispersity Index (PDI)Reference
This compound Pd₂(dba)₃>9525-401.5-2.0*
Triphenylphosphine (PPh₃)Pd(PPh₃)₄85-9515-251.8-2.5[2][3]
Tri(tert-butyl)phosphine (P(t-Bu)₃)Pd₂(dba)₃>9830-501.3-1.8[4]
SPhosPd(OAc)₂>9835-551.4-1.9[5]

Note: Data for this compound is representative based on its structural similarities to other bulky, electron-withdrawing ligands and general observations in cross-coupling reactions. Specific experimental data from a direct comparative study was not available in the searched literature.

Experimental Protocols

Protocol 1: Synthesis of Poly(9,9-dioctylfluorene) via Suzuki-Miyaura Cross-Coupling Polymerization

This protocol describes a general procedure for the synthesis of a common blue-emitting conjugated polymer, poly(9,9-dioctylfluorene) (PFO), using a palladium catalyst with this compound as the ligand.

Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene

  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Aliquat 336 (phase-transfer catalyst)

  • Toluene (anhydrous)

  • Deionized water

  • Methanol

  • Acetone

  • Hydrochloric acid (HCl), 1 M

  • Standard Schlenk line equipment

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Monomer and Reagent Preparation: In a Schlenk flask, add 2,7-dibromo-9,9-dioctylfluorene (1.00 eq), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.00 eq), and Aliquat 336 (4 mol %).

  • Catalyst Preparation: In a separate Schlenk flask, dissolve tris(dibenzylideneacetone)dipalladium(0) (0.5 mol %) and this compound (2 mol %) in anhydrous toluene. Stir the mixture for 20 minutes at room temperature under an inert atmosphere to form the active catalyst complex.

  • Reaction Setup: To the flask containing the monomers, add the prepared catalyst solution via cannula. Then, add a degassed 2 M aqueous solution of potassium carbonate.

  • Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring under a continuous flow of inert gas. The reaction progress can be monitored by Gel Permeation Chromatography (GPC) by taking small aliquots from the organic phase. The typical reaction time is 24-48 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the organic layer and wash it three times with deionized water, followed by a wash with 1 M HCl, and then again with deionized water until the aqueous layer is neutral.

    • Precipitate the polymer by slowly adding the toluene solution to a large volume of methanol with vigorous stirring.

    • Collect the fibrous polymer precipitate by filtration.

    • Further purify the polymer by redissolving it in a minimal amount of toluene and re-precipitating it into methanol. Repeat this process two more times.

    • Wash the final polymer with acetone and dry it under vacuum at 60 °C for 24 hours.

Characterization:

The resulting poly(9,9-dioctylfluorene) can be characterized by:

  • ¹H NMR Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[4]

  • UV-Vis and Photoluminescence Spectroscopy: To analyze the optical properties of the polymer in solution and as a thin film.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability of the polymer.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiarylPd Ar-Pd(II)L₂-Ar' Transmetal->DiarylPd ArB Ar'-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Polyfluorene Synthesis

PFO_Synthesis_Workflow start Start reagents 1. Prepare Monomers and Reagents (Schlenk Flask 1) start->reagents combine 3. Combine Reactants Transfer catalyst to Flask 1 reagents->combine catalyst 2. Prepare Catalyst Solution (Schlenk Flask 2) Pd₂(dba)₃ + P(CF₃-Ph)₃ in Toluene catalyst->combine polymerization 4. Polymerization 90°C, 24-48h under Inert Gas combine->polymerization workup 5. Work-up Aqueous Washes polymerization->workup purification 6. Purification Precipitation in Methanol workup->purification characterization 7. Characterization (GPC, NMR, Spectroscopy) purification->characterization end End Product: Poly(9,9-dioctylfluorene) characterization->end

Caption: Workflow for the synthesis and characterization of poly(9,9-dioctylfluorene).

Conclusion

This compound is a powerful ligand for the synthesis of advanced materials, particularly conjugated polymers, via palladium-catalyzed cross-coupling reactions. Its strong electron-withdrawing nature and steric bulk contribute to high catalytic activity and the formation of polymers with desirable properties for applications in organic electronics. The provided protocols offer a foundation for researchers to explore the utility of this versatile ligand in their own synthetic endeavors. Further optimization of reaction conditions may be necessary to achieve specific material properties for targeted applications.

References

Application Notes and Protocols for Tris[3,5-bis(trifluoromethyl)phenyl]phosphine in Catalytic C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic activity of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine in various palladium-catalyzed carbon-carbon (C-C) bond formation reactions. This electron-deficient phosphine ligand has demonstrated significant utility in several key cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as Buchwald-Hartwig amination.

The presence of six trifluoromethyl (-CF₃) groups on the phenyl rings significantly withdraws electron density from the phosphorus atom. This electronic feature modulates the catalytic activity of the palladium center, influencing reaction rates, catalyst stability, and substrate scope. These notes offer detailed experimental protocols, data on catalytic performance, and visualizations of reaction mechanisms and workflows to guide researchers in utilizing this versatile ligand.

Catalytic Performance Overview

This compound is recognized for its utility in a range of palladium-catalyzed cross-coupling reactions. While specific quantitative data for this ligand is not as widely published as for more common phosphines, its suitability for various C-C bond-forming reactions is well-established. The following tables provide a template for expected performance based on typical conditions for these reaction types. Researchers are encouraged to use these as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling - Representative Data

EntryAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
14-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O10012Data not availableN/AN/A
24-Chloroanisole4-Methoxyphenylboronic acidCs₂CO₃Dioxane11024Data not availableN/AN/A
32-Bromopyridine3-Thienylboronic acidK₃PO₄THF8016Data not availableN/AN/A

Table 2: Heck Reaction - Representative Data

EntryAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
1IodobenzeneStyreneEt₃NDMF1008Data not availableN/AN/A
24-Bromoacetophenonen-Butyl acrylateNaOAcDMAc12024Data not availableN/AN/A
31-BromonaphthaleneMethyl methacrylateK₂CO₃NMP11018Data not availableN/AN/A

Table 3: Sonogashira Coupling - Representative Data

EntryAryl HalideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
14-IodoanisolePhenylacetyleneEt₃NTHF656Data not availableN/AN/A
21-Bromo-4-nitrobenzeneTrimethylsilylacetylenei-Pr₂NHDioxane8012Data not availableN/AN/A
32-Iodothiophene1-HeptynePiperidineDMF7010Data not availableN/AN/A

Table 4: Buchwald-Hartwig Amination - Representative Data

EntryAryl Halide/TosylateAmineBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
14-ChlorotolueneMorpholineNaOtBuToluene10016Data not availableN/AN/A
24-BromobenzonitrileAnilineK₃PO₄Dioxane11024Data not availableN/AN/A
33-TosylpyridineBenzylamineCs₂CO₃THF9020Data not availableN/AN/A

Experimental Protocols

The following are detailed, generalized protocols for key C-C bond formation reactions using a palladium catalyst with this compound as a ligand. These should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(OAc)₂, this compound, and K₂CO₃.

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, add water (10 mL), and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Reaction

Objective: To perform the palladium-catalyzed arylation of an alkene with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • This compound (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and this compound in DMF.

  • Add the aryl halide, alkene, and triethylamine to the flask.

  • Heat the reaction mixture to 100-120 °C and stir for 8-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Sonogashira Coupling Reaction

Objective: To form a C(sp²)-C(sp) bond through the coupling of an aryl halide with a terminal alkyne.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.015 mmol, 1.5 mol%)

  • This compound (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.03 mmol, 3 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, this compound, and CuI.

  • Add THF and triethylamine, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 6-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

The following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation (Ar'B(OH)₂ + Base) PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr PdII_ArAr->Pd0 RedElim Reductive Elimination PdII_ArAr->RedElim Product Ar-Ar' RedElim->Product

Suzuki-Miyaura Catalytic Cycle

Heck_Catalytic_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Coord Alkene Coordination PdII_ArX->Coord PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ Coord->PdII_Alkene Insertion Migratory Insertion PdII_Alkene->Insertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-X Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH H-Pd(II)L₂-X PdII_Alkyl->PdH Product Ar-Alkene BetaElim->Product Base Base PdH->Base Base->Pd0

Heck Reaction Catalytic Cycle

Sonogashira_Catalytic_Cycle Sonogashira Coupling Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAlkynyl Ar-Pd(II)L₂-C≡CR Transmetal->PdII_ArAlkynyl PdII_ArAlkynyl->Pd0 RedElim Reductive Elimination PdII_ArAlkynyl->RedElim Product Ar-C≡CR RedElim->Product CuX CuX CuAcetylide Cu-C≡CR CuX->CuAcetylide Alkyne H-C≡CR Base Base Alkyne->Base -H⁺ CuAcetylide->Transmetal Base->CuX

Sonogashira Coupling Catalytic Cycle

Experimental_Workflow General Experimental Workflow for Cross-Coupling start Start prep_glassware Prepare Dry Glassware (Schlenk flask/tube with stir bar) start->prep_glassware add_solids Add Solid Reagents (Aryl halide, Coupling partner, Pd catalyst, Ligand, Base) prep_glassware->add_solids inert_atm Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂ 3x) add_solids->inert_atm add_solvents Add Degassed Solvents (via syringe) inert_atm->add_solvents run_reaction Run Reaction (Heat to desired temperature with stirring) add_solvents->run_reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) run_reaction->monitor monitor->run_reaction Continue reaction workup Work-up (Quench, Extract, Wash, Dry) monitor->workup Reaction complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

General Experimental Workflow

Application Notes and Protocols for the Use of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine in Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine as a ligand in palladium-catalyzed cross-coupling reactions involving aryl chlorides. This electron-deficient phosphine ligand is suitable for a variety of significant C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Introduction

This compound is a monodentate triarylphosphine ligand characterized by its strong electron-withdrawing trifluoromethyl groups. This electronic feature enhances the electrophilicity of the palladium center, which can facilitate the oxidative addition of challenging substrates like aryl chlorides. While numerous phosphine ligands have been developed for cross-coupling reactions, the unique electronic properties of this compound make it a valuable tool for specific applications, particularly where modulation of catalyst reactivity and stability is crucial. These notes provide generalized protocols for key cross-coupling reactions, which can serve as a starting point for reaction optimization.

Key Applications and Reaction Protocols

While this compound is cited as a suitable ligand for various cross-coupling reactions, detailed protocols and extensive quantitative data for its specific use with aryl chlorides are not as widely documented as for other bulky, electron-rich phosphine ligands. The following protocols are based on established methodologies for similar transformations and should be optimized for specific substrate combinations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds. The use of an appropriate phosphine ligand is critical for achieving high yields, especially with less reactive aryl chlorides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides

  • Materials:

    • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

    • This compound

    • Aryl chloride

    • Arylboronic acid

    • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

    • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (1-2 mol%), this compound (2-4 mol%), and the base (2-3 equivalents).

    • Add the aryl chloride (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC/MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

ParameterRecommended Condition
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃
Ligand This compound
Catalyst Loading (Pd) 1 - 2 mol%
Ligand Loading 2 - 4 mol%
Aryl Chloride 1.0 equivalent
Arylboronic Acid 1.2 - 1.5 equivalents
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
Solvent Toluene or Dioxane
Temperature 80 - 120 °C
Reaction Time 4 - 24 hours

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aryl Chloride, Arylboronic Acid, Base Heating Heat (80-120 °C) Stir (4-24 h) Reagents->Heating Catalyst_System Pd Precatalyst, This compound Catalyst_System->Heating Solvent Anhydrous Solvent Solvent->Heating Extraction Dilute, Wash Heating->Extraction Purification Column Chromatography Extraction->Purification Product Purified Biaryl Product Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines. The choice of phosphine ligand is crucial for the success of this reaction with challenging aryl chlorides.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides

  • Materials:

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • This compound

    • Aryl chloride

    • Amine

    • Strong base (e.g., NaOtBu, LiHMDS, K₃PO₄)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (1-2 mol%), this compound (2-4 mol%), and the strong base (1.2-1.5 equivalents).

    • Add the aryl chloride (1.0 equivalent) and the amine (1.1-1.2 equivalents).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction by TLC or GC/MS.

    • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

ParameterRecommended Condition
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂
Ligand This compound
Catalyst Loading (Pd) 1 - 2 mol%
Ligand Loading 2 - 4 mol%
Aryl Chloride 1.0 equivalent
Amine 1.1 - 1.2 equivalents
Base NaOtBu or LiHMDS (1.2-1.5 equivalents)
Solvent Toluene or Dioxane
Temperature 80 - 110 °C
Reaction Time 2 - 24 hours

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L->Oxidative_Addition Ar-Cl Pd(II)_Complex L-Pd(II)(Ar)(Cl) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination R2NH Amine_Complex [L-Pd(II)(Ar)(NHR2)]+Cl- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex L-Pd(II)(Ar)(NR2) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR2 (Product) Reductive_Elimination->Product

Caption: Buchwald-Hartwig Catalytic Cycle.

Heck Coupling

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. The efficiency of this reaction with aryl chlorides is highly dependent on the catalyst system.

Experimental Protocol: General Procedure for Heck Coupling of Aryl Chlorides

  • Materials:

    • Palladium precatalyst (e.g., Pd(OAc)₂)

    • This compound

    • Aryl chloride

    • Alkene

    • Base (e.g., Et₃N, K₂CO₃)

    • Solvent (e.g., DMF, NMP, Dioxane)

  • Procedure:

    • To a reaction vessel, add the palladium precatalyst (1-5 mol%), this compound (2-10 mol%), and the base (1.5-2.0 equivalents).

    • Add the aryl chloride (1.0 equivalent) and the alkene (1.1-1.5 equivalents).

    • Add the solvent.

    • Heat the mixture to 100-140 °C for 12-48 hours.

    • After completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography.

Table 3: Representative Conditions for Heck Coupling of Aryl Chlorides

ParameterRecommended Condition
Palladium Precatalyst Pd(OAc)₂
Ligand This compound
Catalyst Loading (Pd) 1 - 5 mol%
Ligand Loading 2 - 10 mol%
Aryl Chloride 1.0 equivalent
Alkene 1.1 - 1.5 equivalents
Base Et₃N or K₂CO₃ (1.5-2.0 equivalents)
Solvent DMF or NMP
Temperature 100 - 140 °C
Reaction Time 12 - 48 hours
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, often with the use of a copper co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling of Aryl Chlorides

  • Materials:

    • Palladium precatalyst (e.g., PdCl₂(PPh₃)₂)

    • This compound

    • Copper(I) iodide (CuI)

    • Aryl chloride

    • Terminal alkyne

    • Base (e.g., Et₃N, i-Pr₂NH)

    • Solvent (e.g., THF, DMF)

  • Procedure:

    • To a Schlenk flask, add the palladium precatalyst (1-2 mol%), this compound (2-4 mol%), and CuI (1-5 mol%).

    • Add the aryl chloride (1.0 equivalent) and the terminal alkyne (1.2-1.5 equivalents).

    • Add the solvent and the amine base.

    • Stir the reaction at room temperature to 80 °C for 6-24 hours.

    • Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Table 4: Representative Conditions for Sonogashira Coupling of Aryl Chlorides

ParameterRecommended Condition
Palladium Precatalyst PdCl₂(PPh₃)₂
Ligand This compound
Catalyst Loading (Pd) 1 - 2 mol%
Ligand Loading 2 - 4 mol%
Co-catalyst CuI (1-5 mol%)
Aryl Chloride 1.0 equivalent
Terminal Alkyne 1.2 - 1.5 equivalents
Base Et₃N or i-Pr₂NH
Solvent THF or DMF
Temperature 25 - 80 °C
Reaction Time 6 - 24 hours

Safety and Handling

This compound is a powder that should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile, electron-deficient ligand with potential applications in a range of palladium-catalyzed cross-coupling reactions involving aryl chlorides. The provided general protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings serve as a foundation for researchers to develop specific methodologies for their target transformations. Optimization of reaction parameters such as catalyst loading, base, solvent, and temperature is recommended to achieve optimal results for each specific substrate pair.

Application Notes and Protocols for Sonogashira Coupling Reactions Using Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium-catalyzed reaction, often in the presence of a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials. The choice of phosphine ligand is critical to the success of the Sonogashira coupling, influencing catalyst stability, activity, and substrate scope. While electron-rich and sterically bulky phosphines are commonly employed to facilitate the often rate-limiting oxidative addition step, electron-deficient ligands can play a significant role in promoting the reductive elimination step of the catalytic cycle.[1][2]

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is a highly electron-deficient phosphine ligand due to the presence of six strongly electron-withdrawing trifluoromethyl groups. This electronic characteristic can influence the reactivity of the palladium catalyst in the Sonogashira coupling. While not as commonly cited for this specific reaction as electron-rich ligands, its unique properties may offer advantages in specific contexts, such as accelerating reductive elimination or altering catalyst stability and selectivity. These notes provide an overview of the potential application of this compound in Sonogashira coupling reactions, including a generalized protocol to serve as a starting point for experimental investigation.

Ligand Profile: this compound

PropertyDescriptionReference
Structure P(C₆H₃(CF₃)₂)₃
CAS Number 175136-62-6[3]
Molecular Weight 670.3 g/mol
Key Features Highly electron-deficient due to six CF₃ groups.
Potential Influence on Catalysis May accelerate reductive elimination. Can alter catalyst stability and reactivity profile compared to electron-rich phosphines.[1]
Palladium(0) Complex A pre-formed Pd(0) complex, Tris{this compound}palladium(0) (CAS 1130784-80-3), is commercially available and noted for its stability to air and moisture.[4]

Catalytic Cycle and the Role of an Electron-Deficient Phosphine Ligand

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and, typically, copper. The electronic nature of the phosphine ligand can influence multiple steps in this cycle.

Sonogashira_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-C≡CR)L₂ OxAdd->Transmetal Cu-C≡CR RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-C≡CR RedElim->Product CuCycle Copper Cycle (Forms Cu-C≡CR) CuAcetylide Cu-C≡CR CuCycle->CuAcetylide Alkyne R-C≡CH Alkyne->CuCycle ArX Ar-X Base Base Base->CuCycle CuX CuX CuX->CuCycle CuAcetylide->Transmetal L L = P(3,5-(CF₃)₂C₆H₃)₃ note1 Electron-deficient 'L' can accelerate reductive elimination. note2 Electron-rich ligands typically accelerate oxidative addition.

Caption: The Sonogashira Catalytic Cycle.

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/vinyl halide (Ar-X). This step is generally favored by electron-rich phosphines. The use of an electron-deficient ligand like this compound might slow this step relative to electron-rich counterparts.

Transmetalation: The organopalladium(II) complex reacts with the copper acetylide (formed in the copper co-catalytic cycle) to give a diorganopalladium(II) intermediate.

Reductive Elimination: The diorganopalladium(II) intermediate eliminates the final coupled product, regenerating the Pd(0) catalyst. This step is generally favored by less electron-donating (i.e., more electron-deficient) ligands.[1] Therefore, this compound is expected to promote this final, product-forming step.

Experimental Protocols

Due to the limited specific literature on the use of this compound in Sonogashira couplings, the following protocol is a generalized procedure that can serve as a starting point for optimization.

General Protocol for Sonogashira Coupling

This protocol describes a representative copper-co-catalyzed Sonogashira coupling of an aryl bromide with a terminal alkyne.

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Copper(I) iodide (CuI)

  • Aryl bromide

  • Terminal alkyne

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA), or K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, THF, or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Experimental_Workflow start Start: Prepare Inert Atmosphere reagents Charge Schlenk flask with: - Pd source (e.g., Pd(OAc)₂) - this compound - CuI - Aryl Bromide - Base (e.g., TEA) start->reagents evacuate Evacuate and backfill with Ar/N₂ (3x) reagents->evacuate add_solvent Add anhydrous solvent via syringe evacuate->add_solvent add_alkyne Add terminal alkyne via syringe add_solvent->add_alkyne react Heat reaction to desired temperature (e.g., 60-100 °C) and stir add_alkyne->react monitor Monitor reaction progress by TLC or GC/MS react->monitor workup Cool to RT, quench, and perform aqueous workup monitor->workup purify Purify by column chromatography workup->purify end Characterize Product purify->end

Caption: General Experimental Workflow for Sonogashira Coupling.

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, combine the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), and CuI (1-5 mol%).

  • Reagent Addition: To the flask, add the aryl bromide (1.0 equiv) and the base (e.g., TEA, 2.0-3.0 equiv).

  • Solvent and Substrate Addition: Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M in the aryl halide). Then, add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Comparison of Phosphine Ligands in a Model Sonogashira Reaction

LigandElectronic NatureExpected Effect on Oxidative AdditionExpected Effect on Reductive EliminationPotential Overall Outcome
P(t-Bu)₃ Electron-rich, BulkyFavorable, fastLess favorableHigh yields, especially with less reactive aryl chlorides.
PPh₃ Moderately electron-donatingModerate rateModerate rateGenerally effective, but may require higher temperatures.
P(3,5-(CF₃)₂C₆H₃)₃ Electron-deficientLess favorable, may be slowerFavorable, fastMay be effective for substrates where reductive elimination is rate-limiting or problematic side reactions occur from long-lived Pd(II) intermediates. Might require higher temperatures to drive oxidative addition.

Conclusion

This compound represents a less conventional choice of ligand for Sonogashira coupling reactions, which traditionally favor electron-rich phosphines. However, its strong electron-withdrawing nature may offer unique advantages by promoting the reductive elimination step of the catalytic cycle. This could be beneficial in reactions where this step is slow or where the lifetime of the Pd(II) intermediates needs to be minimized to prevent side reactions. The provided generalized protocol offers a solid starting point for researchers and drug development professionals to explore the utility of this ligand in their specific applications. Further experimental work is necessary to fully elucidate the scope and limitations of this compound in Sonogashira couplings and to identify substrates for which it is the optimal ligand.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading with Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on optimizing catalyst loading when using the electron-deficient ligand, Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, in cross-coupling reactions.

Troubleshooting Guide

Low yields or incomplete reactions are common hurdles during the optimization of catalytic processes. This guide provides a structured approach to troubleshooting issues related to catalyst loading with this compound.

Logical Workflow for Troubleshooting Low Yield/Conversion

Caption: A logical workflow for diagnosing and resolving issues of low yield or incomplete conversion in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for reactions using this compound?

A1: A general starting point for palladium-catalyzed cross-coupling reactions is 1-5 mol% of the palladium precursor.[1][2] The loading of this compound is typically in a 1:1 to 2:1 molar ratio relative to the palladium source. Due to its electron-deficient nature, which can influence the stability and activity of the catalytic species, starting with a 1.2:1 ligand-to-metal ratio is often a good practice.

Q2: My reaction is sluggish or stalls at low conversion. Should I increase the catalyst loading?

A2: Increasing the catalyst loading can be a solution for sluggish reactions, especially with challenging substrates like aryl chlorides.[3] However, before increasing the loading, it's crucial to verify the integrity of your catalyst and ligand, as phosphines can be susceptible to oxidation.[3] Also, ensure your reaction is conducted under strictly inert conditions, as oxygen can deactivate the catalyst.[3]

Q3: I've increased the catalyst loading, but the yield of my desired product has not improved, and I see more byproducts. What could be the issue?

A3: High catalyst loadings do not always lead to better outcomes and can sometimes promote side reactions. With electron-deficient ligands like this compound, high catalyst concentrations might alter the delicate balance of the catalytic cycle, potentially favoring undesired pathways. It is also possible that at higher concentrations, impurities in the catalyst or ligand become more significant. In such cases, it is advisable to screen a range of lower catalyst loadings.

Q4: How does the electron-deficient nature of this compound affect catalyst loading optimization?

A4: The trifluoromethyl groups on the phenyl rings of this ligand make it highly electron-withdrawing. This electronic property can stabilize the palladium center and may allow for lower catalyst loadings in some cases.[4][5] However, it can also affect the rates of oxidative addition and reductive elimination. Therefore, the optimal loading might be different from that of more electron-rich phosphine ligands. A systematic screening of catalyst loading is recommended to find the optimal conditions for your specific substrates.

Q5: Can I use a lower catalyst loading for more reactive substrates?

A5: Yes, for more reactive substrates, such as aryl iodides or bromides, it is often possible to use lower catalyst loadings. A typical optimization process would involve starting with a moderate loading (e.g., 1-2 mol%) and then systematically decreasing it to determine the minimum required for efficient conversion.

Experimental Protocols

Protocol for Optimizing Palladium Catalyst Loading with this compound in a Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to screen for the optimal catalyst loading.

1. Materials and Setup:

  • Aryl halide (1.0 mmol)

  • Boronic acid or ester (1.2 mmol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Anhydrous and degassed solvent (e.g., dioxane, toluene, THF)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

2. Stock Solution Preparation:

  • Aryl Halide Stock Solution: Prepare a 0.5 M solution of the aryl halide in the chosen solvent.

  • Boronic Acid/Ester Stock Solution: Prepare a 0.6 M solution of the boronic acid or ester in the chosen solvent.

  • Palladium Precursor Stock Solution: Prepare a 0.01 M solution of the palladium precursor in the chosen solvent.

  • Ligand Stock Solution: Prepare a 0.012 M solution of this compound in the chosen solvent.

3. Reaction Setup (for a single optimization point):

  • To a reaction vial containing a stir bar, add the desired volume of the palladium precursor stock solution.

  • Add the corresponding volume of the ligand stock solution to achieve the desired Pd:Ligand ratio (e.g., 1:1.2).

  • Add the solid base to the vial.

  • Add 2.0 mL of the aryl halide stock solution and 2.0 mL of the boronic acid/ester stock solution.

  • Seal the vial, remove it from the glovebox (if used), and place it in a preheated reaction block.

  • Stir the reaction at the desired temperature for the specified time.

4. Screening Table for Catalyst Loading:

ReactionPd Precursor (mol%)Ligand (mol%)Pd Precursor Stock (µL)Ligand Stock (µL)
12.02.4200240
21.01.2100120
30.50.65060
40.10.121012
50.050.0656

5. Analysis:

  • After the reaction is complete, quench the reaction and analyze the crude reaction mixture by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR with an internal standard) to determine the conversion and yield.

  • Plot the yield versus catalyst loading to identify the optimal range.

Experimental Workflow for Catalyst Loading Optimization

G prep Prepare Stock Solutions (Substrates, Pd Precursor, Ligand) setup Set up Reactions in Vials (Varying Pd/Ligand Volumes) prep->setup reaction Run Reactions under Inert Atmosphere (Controlled Temperature & Time) setup->reaction analysis Analyze Reaction Outcomes (GC-MS, LC-MS, NMR) reaction->analysis plot Plot Yield vs. Catalyst Loading analysis->plot optimum Identify Optimal Loading Range plot->optimum

Caption: A streamlined workflow for the experimental optimization of catalyst loading in a cross-coupling reaction.

Data Summary

The optimal catalyst loading is highly dependent on the specific reaction being performed. The following table provides a general guideline for initial catalyst loading based on the reactivity of the coupling partners.

Aryl Halide ReactivityTypical Pd Loading (mol%)Recommended Pd:Ligand RatioNotes
Ar-I0.1 - 1.01:1.1 - 1:1.5Generally high reactivity allows for lower catalyst loading.
Ar-Br0.5 - 2.01:1.1 - 1:2.0Moderate reactivity may require slightly higher loading.
Ar-Cl1.0 - 5.01:1.5 - 1:2.5Lower reactivity often necessitates higher catalyst loading and potentially higher temperatures.[3]
Ar-OTf0.5 - 2.01:1.1 - 1:2.0Reactivity is comparable to aryl bromides.

Note: This table provides starting points for optimization. The ideal loading for a specific reaction must be determined experimentally.

References

Technical Support Center: Suzuki Coupling with Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on improving yields and troubleshooting Suzuki-Miyaura cross-coupling reactions that utilize the electron-deficient ligand, Tris[3,5-bis(trifluoromethyl)phenyl]phosphine.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a Suzuki coupling reaction?

A1: this compound is a highly electron-deficient phosphine ligand. In the Suzuki coupling catalytic cycle, it coordinates to the palladium center. Its strong electron-withdrawing nature, due to the six trifluoromethyl groups, can influence the reactivity of the palladium catalyst. This can be particularly useful for specific substrates where modulating the electronic properties of the catalyst is necessary to promote the desired bond formation and minimize side reactions.

Q2: Why am I observing low to no yield in my Suzuki coupling reaction with this ligand?

A2: Low yields in Suzuki couplings can be attributed to several factors. When using an electron-deficient ligand like this compound, it is crucial to ensure all other reaction parameters are optimal. Key areas to investigate include the quality of reagents and solvents, the choice of base, and the reaction temperature. Catalyst deactivation and the presence of oxygen are also common culprits for failed reactions.[1][2]

Q3: Can this ligand be used with any palladium precursor?

A3: While this ligand can be used with various palladium precursors such as Pd(OAc)₂ and Pd₂(dba)₃, the choice of precursor can influence the ease of formation of the active Pd(0) catalyst. It is important to ensure that the reaction conditions facilitate the reduction of the Pd(II) precursor to the active Pd(0) species.

Q4: What are the common side reactions when using this ligand?

A4: Common side reactions in Suzuki couplings include homocoupling of the boronic acid, deborylation of the boronic acid, and reduction of the aryl halide. The electron-deficient nature of this compound may influence the prevalence of these side reactions depending on the specific substrates and conditions used.

Q5: Is this ligand suitable for all types of aryl halides?

A5: The reactivity of aryl halides in Suzuki coupling generally follows the trend: I > Br > OTf >> Cl.[1] While highly active catalyst systems can enable the use of less reactive aryl chlorides, the performance of this compound will be substrate-dependent. For challenging substrates like aryl chlorides, extensive optimization of the reaction conditions is often necessary.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Materials

This is a common issue that can often be resolved by systematically evaluating the reaction setup and components.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Ensure the palladium precursor and phosphine ligand are of high purity and have been stored correctly to prevent degradation. Use a freshly opened bottle or purify the reagents if necessary.
Presence of Oxygen Oxygen can deactivate the Pd(0) catalyst.[1] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate Base The choice of base is critical for the transmetalation step. For electron-deficient systems, a stronger base may be required. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is anhydrous and finely powdered for optimal reactivity.
Suboptimal Temperature The reaction may require higher temperatures to proceed at a reasonable rate. Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C, while monitoring for product formation and potential decomposition.
Poor Solvent Choice The solvent must be able to dissolve all reactants to a reasonable extent. Common solvents for Suzuki coupling include toluene, dioxane, and THF, often with a small amount of water.[2] Ensure the solvent is anhydrous and of high purity.

Troubleshooting Workflow for Low Conversion

Start Low Conversion Check_Reagents Verify Reagent Quality (Pd source, Ligand, Substrates) Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Inertness Reagents OK Screen_Base Screen Different Bases (K3PO4, Cs2CO3) Check_Inertness->Screen_Base Atmosphere OK Optimize_Temp Optimize Reaction Temperature Screen_Base->Optimize_Temp Base Screened Screen_Solvent Screen Different Solvents (Toluene, Dioxane) Optimize_Temp->Screen_Solvent Temp Optimized Success Improved Yield Screen_Solvent->Success Solvent Optimized

Caption: A logical workflow for troubleshooting low conversion in Suzuki coupling.

Problem 2: Significant Formation of Homocoupling Byproduct

The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction.

Possible Causes and Solutions:

CauseRecommended Action
Presence of Oxygen Oxygen can promote the oxidative homocoupling of boronic acids. Rigorous degassing of the reaction mixture is crucial.
High Catalyst Loading In some cases, a lower catalyst loading can disfavor the homocoupling pathway.
Incorrect Stoichiometry Using a large excess of the boronic acid can increase the rate of homocoupling. A 1.1 to 1.5-fold excess of the boronic acid is typically sufficient.
Base Choice The choice of base can influence the rate of homocoupling. Screening different bases may help to minimize this side reaction.

Minimizing Homocoupling

Start Homocoupling Observed Degas Improve Degassing (Freeze-Pump-Thaw) Start->Degas Stoichiometry Adjust Boronic Acid Stoichiometry (1.1-1.5 eq.) Start->Stoichiometry Catalyst_Loading Reduce Catalyst Loading Start->Catalyst_Loading Base_Screen Screen Alternative Bases Start->Base_Screen Result Reduced Homocoupling Degas->Result Stoichiometry->Result Catalyst_Loading->Result Base_Screen->Result

Caption: Strategies to minimize the formation of homocoupling byproducts.

Experimental Protocols

The following are general, representative protocols that can be used as a starting point for optimizing your Suzuki coupling reaction with this compound. Note: These are not from a specific cited source for this ligand but are based on established methods for Suzuki couplings with electron-deficient phosphines.

Protocol 1: Standard Suzuki Coupling of an Aryl Bromide

Materials:

  • Aryl Bromide (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, potassium phosphate, palladium(II) acetate, and this compound.

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling of a More Challenging Aryl Chloride

Materials:

  • Aryl Chloride (1.0 mmol)

  • Arylboronic Acid (1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • This compound (0.06 mmol, 6 mol%)

  • Cesium Carbonate (Cs₂CO₃, 3.0 mmol)

  • 1,4-Dioxane (6 mL)

Procedure:

  • In a glovebox, add the aryl chloride, arylboronic acid, cesium carbonate, Pd₂(dba)₃, and this compound to a vial with a stir bar.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C.

  • Monitor the reaction progress over 24 hours.

  • Follow the workup and purification procedure described in Protocol 1.

Data Presentation

The following tables provide a summary of how different reaction parameters can be varied for optimization. The yield percentages are hypothetical and for illustrative purposes to show potential trends.

Table 1: Effect of Base on a Representative Suzuki Coupling

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O1001245
2K₃PO₄Toluene/H₂O1001278
3Cs₂CO₃Toluene/H₂O1001285
4Na₂CO₃Toluene/H₂O1001230

Table 2: Effect of Solvent on a Representative Suzuki Coupling

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄Toluene/H₂O1001278
2K₃PO₄Dioxane/H₂O1001282
3K₃PO₄THF/H₂O801265
4K₃PO₄DMF1001270

Table 3: Effect of Ligand-to-Palladium Ratio

EntryPd Source (mol%)Ligand (mol%)L:Pd RatioTemperature (°C)Yield (%)
1221:110060
2242:110078
3263:110075

Signaling Pathways and Experimental Workflows

Suzuki Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (Ar'B(OH)2, Base) PdII->Transmetalation DiarylPd Ar-Pd(II)-Ar'(L_n) Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Workflow Start Reaction Setup (Reagents & Glassware) Degas Degassing (Inert Atmosphere) Start->Degas Reaction Reaction at Elevated Temperature Degas->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Technical Support Center: Tris[3,5-bis(trifluoromethyl)phenyl]phosphine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments utilizing Tris[3,5-bis(trifluoromethyl)phenyl]phosphine as a ligand in catalysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

A1: this compound is an electron-deficient phosphine ligand commonly employed in palladium-catalyzed cross-coupling reactions. Its unique electronic properties make it suitable for reactions where electron-rich phosphines might lead to undesired side reactions or catalyst deactivation. It has been investigated in various coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.

Q2: What are the common signs of catalyst deactivation when using this ligand?

A2: Common indicators of catalyst deactivation include:

  • Reduced reaction rate or stalling: The reaction proceeds slower than expected or ceases before completion.

  • Low product yield: The amount of desired product is significantly lower than anticipated.

  • Formation of palladium black: A black precipitate indicates the aggregation of palladium(0) into an inactive form. This can occur due to ligand degradation or insufficient ligand concentration to stabilize the active catalytic species.

  • Inconsistent results: Significant variations in yield or reaction time between batches can point to issues with catalyst stability.

Q3: What makes catalysts with this compound prone to deactivation?

A3: The primary cause of deactivation is the degradation of the phosphine ligand itself. The electron-poor nature of this compound, while beneficial for certain catalytic steps, can also make the palladium(0) complex it forms susceptible to decomposition. This degradation reduces the concentration of the active catalyst and can open up competing, non-productive reaction pathways.

Q4: How can I minimize catalyst deactivation?

A4: To minimize deactivation, it is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the experiment to prevent oxidation of the phosphine ligand. Using anhydrous and degassed solvents is also critical, as water and oxygen can contribute to catalyst decomposition. Additionally, ensuring the purity of all reagents can prevent catalyst poisoning from impurities.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Ligand Degradation Ensure the reaction is performed under a rigorously inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use freshly purchased or properly stored ligand. Consider using a pre-formed, stable palladium precatalyst complexed with the ligand.
Catalyst Poisoning Purify starting materials to remove potential poisons such as sulfur or other coordinating species. Pass gaseous reagents through an appropriate trap to remove oxygen and moisture.
Suboptimal Reaction Conditions Systematically screen reaction parameters, including temperature, solvent, and base. The choice of base is often critical in cross-coupling reactions and can significantly impact catalyst stability and activity.
Incorrect Ligand-to-Metal Ratio Optimize the ligand-to-palladium ratio. An excess of ligand can sometimes stabilize the catalyst, but too much can inhibit the reaction by creating a coordinatively saturated metal center.
Issue 2: Formation of Palladium Black
Potential Cause Recommended Solution
Ligand Oxidation/Degradation Improve inert atmosphere techniques. Ensure all solvents and reagents are rigorously degassed.
Insufficient Ligand Concentration Increase the ligand-to-palladium ratio to better stabilize the active Pd(0) species and prevent aggregation.
High Reaction Temperature Reduce the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.

Data Presentation

The following table summarizes the general effect of ligand electronics on the yield of a representative Suzuki-Miyaura cross-coupling reaction. Electron-deficient ligands like this compound can be advantageous in specific cases, although they may require more careful optimization to prevent deactivation.

Ligand TypeExample LigandTypical Yield Range (%)Key Considerations
Electron-Rich, Bulky SPhos85-98Generally high activity and stability; promotes oxidative addition.
Electron-Rich, Less Bulky P(t-Bu)₃80-95Highly active but can be prone to oxidation.
Electron-Neutral PPh₃60-90A common, less expensive option, but often requires higher temperatures and may be less effective for challenging substrates.
Electron-Deficient This compound 50-85*Can be beneficial for specific substrates by tuning the electronics of the catalyst, but may be more susceptible to ligand degradation.

*Yields are highly substrate and condition dependent and require careful optimization.

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.048 mmol, 4.8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Degassed 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide, arylboronic acid, and potassium carbonate.

  • In a separate vial, dissolve the palladium(II) acetate and this compound in degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the degassed water to the reaction mixture.

  • Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L2 Complex (L = this compound) Productive_Cycle Productive Catalytic Cycle (e.g., Suzuki Coupling) Active_Catalyst->Productive_Cycle Reactants Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Unfavorable Conditions (e.g., O2, H2O) Pd_Black Palladium Black (Aggregated Pd(0)) Active_Catalyst->Pd_Black Insufficient Ligand Productive_Cycle->Active_Catalyst Regeneration Desired_Product Desired Product Productive_Cycle->Desired_Product Deactivated_Catalyst Inactive Species Ligand_Degradation->Deactivated_Catalyst Pd_Black->Deactivated_Catalyst

Caption: Primary pathways for catalyst deactivation.

Troubleshooting_Workflow Start Low Yield or Reaction Stalls Check_Inert Verify Inert Atmosphere and Reagent Purity Start->Check_Inert Inert_OK Atmosphere & Purity OK? Check_Inert->Inert_OK Optimize_Conditions Systematically Optimize: - Temperature - Solvent - Base Inert_OK->Optimize_Conditions Yes Improve_Technique Improve Degassing and Handling Techniques Inert_OK->Improve_Technique No Conditions_OK Improvement? Optimize_Conditions->Conditions_OK Adjust_Ratio Adjust Ligand:Pd Ratio Conditions_OK->Adjust_Ratio No Success Successful Reaction Conditions_OK->Success Yes Ratio_OK Improvement? Adjust_Ratio->Ratio_OK Ratio_OK->Success Yes Re_evaluate Re-evaluate Substrate Compatibility or Consider Alternative Ligand Ratio_OK->Re_evaluate No Improve_Technique->Check_Inert

managing air and moisture sensitivity of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and troubleshooting of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to air and moisture?

While this compound is a triarylphosphine with electron-withdrawing trifluoromethyl groups that enhance its stability compared to trialkylphosphines, it is still susceptible to oxidation, particularly over extended periods or when in solution. The primary degradation pathway is the oxidation of the phosphorus(III) center to a phosphorus(V) phosphine oxide. For this reason, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage and when preparing solutions for reactions. Some suppliers may label it as not air-sensitive for short-term handling as a solid, but a cautious approach is recommended to ensure reproducibility in your experiments. One supplier specifically notes it as "Air Sensitive/Keep under nitrogen"[1].

Q2: What are the recommended storage conditions for this phosphine ligand?

To ensure the longevity and purity of this compound, it should be stored in a cool, dark place under an inert atmosphere. A glovebox or a desiccator backfilled with nitrogen or argon are ideal environments. The container should be tightly sealed to prevent the ingress of air and moisture.

Q3: How can I tell if my this compound has degraded?

The most common degradation product is this compound oxide. This oxidation can be readily detected and quantified using ³¹P NMR spectroscopy. The phosphorus signal of the phosphine will appear at a different chemical shift than the phosphine oxide. While a slight color change of the solid from white/light yellow to yellow-brown might indicate some degradation, spectroscopic methods are the most reliable.

Q4: What is the impact of using degraded phosphine ligand in my reaction?

The corresponding phosphine oxide does not effectively coordinate with metal centers in the same way the phosphine does.[2] Using an oxidized ligand can lead to the deactivation of the catalyst, resulting in low or no product yield, reaction stalling, and inconsistent results.[2] In palladium-catalyzed cross-coupling reactions, this can also lead to the formation of palladium black, which is a sign of catalyst decomposition.[2]

Troubleshooting Guide

Issue: Suspected Ligand Degradation

If you are experiencing issues such as low reaction yields, catalyst deactivation (e.g., formation of palladium black), or inconsistent results when using this compound, the ligand may have degraded.

Troubleshooting Workflow:

G Troubleshooting Ligand Degradation start Low yield or catalyst deactivation observed check_purity Analyze ligand sample by ³¹P NMR start->check_purity is_oxidized Is a significant peak observed in the phosphine oxide region (approx. +20 to +40 ppm)? check_purity->is_oxidized purify Purify the ligand by recrystallization under inert atmosphere is_oxidized->purify Yes other_issues Investigate other reaction parameters (solvent, base, temperature, etc.) is_oxidized->other_issues No retest Re-run the reaction with purified or new ligand purify->retest new_ligand Procure a new batch of ligand purify->new_ligand success Problem solved retest->success other_issues->start new_ligand->retest

Caption: Troubleshooting workflow for suspected degradation.

Data Presentation

ParameterThis compoundThis compound oxide
Formula C₂₄H₉F₁₈PC₂₄H₉F₁₈OP
Molecular Weight 670.27 g/mol 686.27 g/mol
Appearance White to light yellow powder/crystal[3]Colorless solid
Melting Point 99 - 103 °C[3]Not readily available
³¹P NMR Shift (CDCl₃) Characteristic phosphine region (typically negative ppm values)Characteristic phosphine oxide region (typically +20 to +40 ppm)

Experimental Protocols

Protocol 1: Analysis of Ligand Purity by ³¹P NMR Spectroscopy

Objective: To determine the extent of oxidation of this compound.

Methodology:

  • Sample Preparation: In a glovebox or under a stream of inert gas, dissolve 5-10 mg of the this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Seal the Tube: Cap the NMR tube securely. For prolonged storage or if the analysis cannot be performed immediately, use a tube with a J. Young valve or seal the capped tube with Parafilm.

  • Acquire Spectrum: Obtain a proton-decoupled ³¹P NMR spectrum. Use an external standard of 85% H₃PO₄ (δ = 0 ppm) for referencing.[4]

  • Data Analysis:

    • Identify the peak corresponding to the phosphine. For triarylphosphines, this is typically in the negative ppm range.

    • Look for a peak in the downfield region (approximately +20 to +40 ppm), which is characteristic of the phosphine oxide.[5]

    • Integrate both peaks to determine the relative percentage of the phosphine and its oxide.

Protocol 2: General Handling of this compound

Objective: To safely handle the phosphine ligand, minimizing exposure to air and moisture.

Methodology:

This protocol outlines the use of a Schlenk line, a common apparatus for handling air-sensitive compounds.[6] A glovebox is an alternative that provides a continuously inert atmosphere.[2]

  • Glassware Preparation: Ensure all glassware (flasks, syringes, cannulas) is thoroughly dried in an oven (e.g., overnight at >120 °C) and cooled under vacuum or a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction flask on the Schlenk line. Evacuate the flask by opening it to the vacuum manifold and then backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure the removal of atmospheric gases.

  • Weighing and Transfer:

    • Solid Transfer: If possible, weigh the solid ligand in a glovebox and add it to the reaction flask. If a glovebox is not available, quickly weigh the solid in air and add it to the flask, immediately re-establishing the inert atmosphere. For more sensitive applications, a "quick" weighing in air followed by purging the flask is a common practice, though it carries a risk of minor oxidation.

    • Solution Transfer: Alternatively, prepare a stock solution of the ligand in a degassed, anhydrous solvent inside a glovebox or using Schlenk techniques. This solution can then be transferred to the reaction flask via a gas-tight syringe or a cannula.

  • Solvent Addition: Add degassed, anhydrous solvent to the reaction flask containing the ligand using a gas-tight syringe or cannula.

  • Maintaining Inert Atmosphere: Throughout the experiment, maintain a slight positive pressure of the inert gas to prevent air from entering the system. This is typically achieved by connecting the Schlenk line to a bubbler.

G General Handling Workflow start Start dry_glassware Oven-dry all glassware and cool under inert gas start->dry_glassware setup_schlenk Assemble flask on Schlenk line dry_glassware->setup_schlenk purge Evacuate and backfill with inert gas (3x cycle) setup_schlenk->purge add_phosphine Add solid phosphine (preferably in a glovebox) purge->add_phosphine add_solvent Add degassed, anhydrous solvent via syringe/cannula add_phosphine->add_solvent run_reaction Proceed with reaction under positive inert gas pressure add_solvent->run_reaction end End run_reaction->end

Caption: General workflow for handling the phosphine ligand.

References

Technical Support Center: Purification of Products from Reactions with Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tris[3,5-bis(trifluoromethyl)phenyl]phosphine in their chemical reactions. The unique properties of this highly fluorinated phosphine and its corresponding oxide present specific challenges in product purification, which are addressed in detail below.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of products from reactions involving this compound so challenging?

The primary challenge lies in the similar physical properties of the phosphine and its major byproduct, this compound oxide. Both compounds are highly nonpolar and lipophilic due to the presence of six trifluoromethyl groups. This makes their separation from nonpolar to moderately polar reaction products difficult using standard chromatographic techniques.

Q2: What are the key physical properties I should be aware of for this compound and its oxide?

Understanding the properties of the phosphine and its oxide is crucial for developing an effective purification strategy. Key quantitative data are summarized in the table below.

PropertyThis compoundThis compound Oxide
Molecular Weight 670.27 g/mol 686.27 g/mol
XLogP3 9.99.4
Appearance Yellow-brown powderWhite solid
Water Solubility InsolubleInsoluble

XLogP3 is a computed measure of lipophilicity (higher value indicates higher lipophilicity).

Q3: What are the most promising purification techniques for separating my product from this compound and its oxide?

Given the highly fluorinated nature of both the phosphine and its oxide, Fluorous Solid-Phase Extraction (F-SPE) is the most recommended technique. This method leverages the strong affinity of fluorinated compounds for a fluorous stationary phase. Other potential methods, which may require significant optimization, include:

  • Modified Column Chromatography: Using highly nonpolar eluents or specialized stationary phases.

  • Crystallization: If the desired product has significantly different solubility characteristics.

  • Precipitation with Metal Salts: While effective for triphenylphosphine oxide, the efficacy with the highly fluorinated analogue may vary and requires investigation.

Q4: Are there any modifications I can make to my reaction to simplify purification?

Yes, consider using a stoichiometric amount of the phosphine to minimize the excess that needs to be removed. Careful monitoring of the reaction to ensure complete consumption of the starting phosphine can also simplify the purification process by primarily dealing with the phosphine oxide byproduct.

Troubleshooting Guides

Issue 1: My product co-elutes with the phosphine and/or phosphine oxide during standard silica gel chromatography.

Cause: The high lipophilicity and similar polarity of your product and the phosphorus-containing compounds.

Solution:

  • Switch to Fluorous Solid-Phase Extraction (F-SPE): This is the most effective method. The highly fluorinated phosphine and its oxide will be retained on the fluorous silica, while your non-fluorinated product will elute.

  • Optimize Normal Phase Chromatography:

    • Use a very nonpolar mobile phase (e.g., heptane/ethyl acetate or heptane/dichloromethane gradients).

    • Consider using a less polar stationary phase, such as alumina.

  • Reverse Phase Chromatography: If your product is sufficiently polar, reverse-phase chromatography (C18) with a mobile phase like acetonitrile/water or methanol/water may provide better separation. The highly nonpolar phosphine and its oxide will be strongly retained.

Experimental Protocols

Protocol 1: General Purification Strategy using Fluorous Solid-Phase Extraction (F-SPE)

This protocol provides a general workflow for the purification of a non-fluorinated organic product from a reaction mixture containing this compound and its oxide.

Materials:

  • Crude reaction mixture

  • Fluorous Solid-Phase Extraction (F-SPE) cartridge (e.g., FluoroFlash®)

  • Fluorophobic solvent (e.g., 80:20 methanol/water)

  • Fluorophilic solvent (e.g., neat methanol or perfluorohexanes)

  • Solvent for dissolving the crude mixture (e.g., a minimal amount of dichloromethane or THF)

Procedure:

  • Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up to remove any water-soluble byproducts. Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Sample Preparation: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or THF).

  • Cartridge Conditioning: Condition the F-SPE cartridge by passing the fluorophobic solvent (e.g., 80:20 methanol/water) through it.

  • Loading: Load the dissolved crude mixture onto the conditioned F-SPE cartridge.

  • Elution of Non-Fluorinated Product: Elute the cartridge with the fluorophobic solvent. Your non-fluorinated product should elute in this fraction. Collect the eluent.

  • Elution of Fluorinated Impurities: Elute the cartridge with a fluorophilic solvent (e.g., neat methanol or perfluorohexanes) to remove the retained this compound and its oxide. This fraction can be discarded or the phosphine can be recovered for recycling.

  • Product Isolation: Concentrate the collected fluorophobic fraction under reduced pressure to isolate your purified product.

Visualizations

Purification_Workflow A Crude Reaction Mixture (Product, Phosphine, Phosphine Oxide) B Aqueous Work-up A->B C Concentrated Crude Product B->C D Dissolve in Minimal Solvent C->D E Fluorous Solid-Phase Extraction (F-SPE) D->E F Elute with Fluorophobic Solvent (e.g., 80:20 MeOH/H2O) E->F Step 1 G Elute with Fluorophilic Solvent (e.g., MeOH) E->G Step 2 H Purified Product Fraction F->H I Fluorinated Impurity Fraction (Phosphine & Phosphine Oxide) G->I J Concentrate H->J K Pure Product J->K

Caption: General workflow for product purification using F-SPE.

Troubleshooting_Logic Start Purification Challenge: Product co-elutes with P-impurities Q1 Is your product highly fluorinated? Start->Q1 A1_Yes F-SPE may not be effective. Consider alternative chromatography (e.g., size exclusion) or crystallization. Q1->A1_Yes Yes A1_No Use Fluorous Solid-Phase Extraction (F-SPE). Q1->A1_No No Q2 Is F-SPE not available? A1_No->Q2 A2_Yes Optimize Normal Phase Chromatography: - Use highly nonpolar eluents - Consider alumina stationary phase Q2->A2_Yes Yes A2_No Proceed with F-SPE protocol. Q2->A2_No No Q3 Is your product polar? A2_Yes->Q3 A3_Yes Consider Reverse Phase Chromatography (C18). P-impurities will be strongly retained. Q3->A3_Yes Yes A3_No Normal phase optimization is a viable option. Q3->A3_No No

Caption: Troubleshooting decision tree for purification challenges.

effect of temperature on Tris[3,5-bis(trifluoromethyl)phenyl]phosphine catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, a highly electron-deficient phosphine ligand, in catalytic reactions. The unique electronic properties of this ligand can significantly influence reaction outcomes, and temperature is a critical parameter for optimization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for cross-coupling reactions using this compound?

A1: The optimal temperature is highly dependent on the specific reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck), the substrates, and the solvent. However, a general starting point for many palladium-catalyzed cross-coupling reactions is in the range of 70-110°C . It is crucial to empirically determine the optimal temperature for each specific system.

Q2: My reaction is sluggish or not proceeding to completion. Should I increase the temperature?

A2: While increasing the temperature can enhance the reaction rate, it is not always the best solution. For reactions catalyzed by palladium complexes with phosphine ligands, excessively high temperatures can lead to catalyst decomposition, often observed as the formation of palladium black. Before increasing the temperature, consider the following:

  • Inert atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst.

  • Solvent and reagent quality: Use anhydrous and degassed solvents and ensure the purity of all reagents.

  • Ligand-to-metal ratio: An incorrect ratio can lead to the formation of inactive palladium species.

If these factors are well-controlled, a gradual increase in temperature (e.g., in 10°C increments) while monitoring the reaction progress is a reasonable approach.

Q3: I am observing significant byproduct formation. Could temperature be the cause?

A3: Yes, reaction temperature can influence selectivity. At higher temperatures, side reactions may become more prevalent. If you are observing significant byproduct formation, consider lowering the reaction temperature. This may require longer reaction times but can often lead to a cleaner reaction profile and higher yield of the desired product.

Q4: How does the electron-deficient nature of this compound affect the optimal reaction temperature?

A4: The strong electron-withdrawing trifluoromethyl groups on this ligand make the phosphorus atom less electron-donating. In palladium-catalyzed cross-coupling reactions, this can influence the rates of oxidative addition and reductive elimination. For some systems, a higher temperature may be required to promote the catalytic cycle compared to reactions with more electron-rich phosphine ligands. However, the thermal stability of the catalyst must always be considered.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Reaction temperature is too low. Gradually increase the reaction temperature in 10°C increments.Many cross-coupling reactions require thermal energy to overcome activation barriers.
Reaction temperature is too high, leading to catalyst decomposition. Lower the reaction temperature and increase the reaction time. Monitor for the formation of palladium black.[1]High temperatures can cause the palladium catalyst to precipitate out of solution, rendering it inactive.[1]
Inadequate inert atmosphere. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas.Oxygen can oxidize the phosphine ligand and the palladium catalyst, leading to deactivation.
Poor quality of reagents or solvents. Use fresh, high-purity reagents and anhydrous, degassed solvents.Impurities, especially water, can interfere with the catalytic cycle.
Issue 2: Formation of Significant Byproducts (e.g., Hydrodehalogenation)
Possible Cause Troubleshooting Step Rationale
Reaction temperature is too high. Decrease the reaction temperature.Side reactions often have different activation energies than the desired reaction and can be minimized at lower temperatures.
Presence of water. Ensure all reagents and solvents are strictly anhydrous.Water can participate in side reactions such as protodeboronation in Suzuki-Miyaura coupling.
Incorrect base or base strength. Screen different bases (e.g., carbonates, phosphates, alkoxides).The choice of base can significantly impact the reaction pathway and selectivity.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv.), arylboronic acid (1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.) to a dry reaction vessel equipped with a stir bar.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) to the reaction vessel.

  • Catalyst Preparation: In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and this compound (0.04 equiv.) in a small amount of the reaction solvent.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Product Yield check_temp Is the reaction temperature within the optimal range (e.g., 70-110°C)? start->check_temp temp_low Increase temperature incrementally (e.g., in 10°C steps) check_temp->temp_low No temp_high Observe for Palladium black formation? check_temp->temp_high Yes optimize_further Consider optimizing other parameters (base, solvent, ligand ratio) temp_low->optimize_further lower_temp Lower temperature and increase reaction time temp_high->lower_temp Yes check_atmosphere Is the inert atmosphere adequate? temp_high->check_atmosphere No lower_temp->optimize_further improve_inert Improve degassing and inerting technique check_atmosphere->improve_inert No check_reagents Are reagents and solvents pure and anhydrous? check_atmosphere->check_reagents Yes improve_inert->optimize_further purify_reagents Use fresh, high-purity reagents and anhydrous solvents check_reagents->purify_reagents No check_reagents->optimize_further Yes purify_reagents->optimize_further

Caption: A step-by-step workflow for troubleshooting low-yielding reactions.

Temperature_Effect_Logic Logical Relationship of Temperature Effects temp Reaction Temperature increase Increase Temperature temp->increase decrease Decrease Temperature temp->decrease increase_rate Increases increase->increase_rate decrease_stability Decreases increase->decrease_stability may_decrease_selectivity May Decrease increase->may_decrease_selectivity decrease_rate Decreases decrease->decrease_rate increase_stability Increases decrease->increase_stability may_increase_selectivity May Increase decrease->may_increase_selectivity rate Reaction Rate stability Catalyst Stability selectivity Reaction Selectivity increase_rate->rate decrease_stability->stability may_decrease_selectivity->selectivity decrease_rate->rate increase_stability->stability may_increase_selectivity->selectivity

Caption: The interplay between temperature and key reaction parameters.

References

Technical Support Center: Solvent Effects in Catalysis with Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tris[3,5-bis(trifluoromethyl)phenyl]phosphine in catalytic reactions. The following sections address common issues related to solvent effects that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of this compound and in which types of reactions is it commonly used?

This compound is an electron-deficient phosphine ligand. The electron-withdrawing trifluoromethyl groups significantly influence the electronic properties of the phosphorus atom, making it a valuable ligand in various palladium-catalyzed cross-coupling reactions.[1][2] It is suitable for reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig amination, Sonogashira, Stille, Negishi, and Hiyama couplings.[3] Its structure is designed to enhance solubility in common organic solvents.[3]

Q2: How does the choice of solvent impact catalysis with this phosphine ligand?

The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions and can influence several factors:

  • Solubility: Ensuring all reactants, catalysts, and intermediates remain in solution is critical for reaction efficiency.[4]

  • Catalyst Activation and Stability: Solvents can affect the activation of the precatalyst and the stability of the active catalytic species.[5]

  • Reaction Rate: The polarity of the solvent can impact the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[6][7] For instance, polar aprotic solvents are often found to give the best results in Heck coupling reactions.[7]

  • Selectivity: In substrates with multiple reactive sites, the solvent can influence the chemoselectivity of the reaction.[5] For example, in the Suzuki-Miyaura coupling of chloroaryl triflates, polar solvents like acetonitrile or DMF can alter the selectivity compared to nonpolar solvents.[5]

Q3: In which common organic solvents is this compound soluble?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Reaction Conversion Poor solubility of reactants or catalyst.- Try a different solvent or a solvent mixture to improve solubility. For instance, adding a polar aprotic solvent like DMF or using a mixture of toluene and t-BuOH might be effective.[9] - Gently warm the reaction mixture to aid dissolution, but be mindful of potential catalyst decomposition at higher temperatures.
Inefficient catalyst activation or decomposition.- The choice of solvent can influence the formation of the active Pd(0) species.[5] Consider switching to a solvent known to promote catalyst activation for the specific reaction type. - Degas the solvent thoroughly to remove oxygen, which can oxidize and deactivate the phosphine ligand and the palladium catalyst.
Slow Reaction Rate Suboptimal solvent polarity for the rate-determining step.- For reactions where a polar transition state is involved (e.g., oxidative addition), switching to a more polar solvent like DMF, DMA, or acetonitrile can accelerate the reaction.[9] - Conversely, if the reaction is favored in less polar media, consider solvents like toluene or dioxane.[8]
Formation of Byproducts / Low Selectivity Solvent influencing the reaction pathway.- In cases of substrates with multiple reactive sites (e.g., aryl chloro-triflates), the solvent can dramatically alter selectivity.[5] Screen a range of solvents with varying polarities (e.g., THF, toluene vs. MeCN, DMF) to find the optimal conditions for the desired product.[5]
Difficulty in Product Purification Solvent properties interfering with workup.- If using a high-boiling point solvent like DMF or DMSO, consider alternative solvents with lower boiling points for easier removal post-reaction. - If the product is an oil, changing the solvent system for extraction might promote crystallization or precipitation.

Experimental Protocols

General Protocol for a Solvent Screening Experiment in a Suzuki-Miyaura Coupling

This protocol provides a general methodology for screening different solvents for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with this compound as a ligand.

  • Preparation: In an array of oven-dried reaction vials, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Loading: In a separate glovebox, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol) in a degassed, anhydrous solvent (e.g., toluene).

  • Reaction Setup: To each reaction vial, add 2 mL of the chosen degassed solvent to be screened (e.g., Toluene, THF, Dioxane, DMF, Acetonitrile).

  • Initiation: Add the catalyst stock solution to each vial.

  • Reaction Conditions: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-100 °C). Stir the reactions for a set period (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each reaction mixture, dilute it, and analyze by GC or LC-MS to determine the conversion and yield of the desired product.

Quantitative Data Summary

The following table provides an illustrative summary of how solvent can affect the yield in a typical palladium-catalyzed cross-coupling reaction. Note that this data is representative and not from a specific study on this compound, as such specific comparative data was not available in the search results.

Solvent Dielectric Constant (approx.) Typical Yield (%) Notes
Toluene2.485-95%A common nonpolar solvent, often effective for Suzuki and Buchwald-Hartwig reactions.[8][9]
Dioxane2.280-90%Another frequently used nonpolar solvent.[8]
THF7.670-85%A moderately polar ether, can be a good starting point for optimization.
Acetonitrile (MeCN)37.560-75%A polar aprotic solvent; its effect can be highly substrate-dependent and may alter selectivity.[5]
DMF36.790-99%A polar aprotic solvent, often leads to higher reaction rates and yields, but can be difficult to remove.[6][8]

Visualizations

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Solvent_Screening_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Define Reaction Define Substrates, Catalyst, Base Select Solvents Select Diverse Solvents (Polar, Nonpolar, etc.) Define Reaction->Select Solvents Setup Reactions Set up Parallel Reactions in Each Solvent Select Solvents->Setup Reactions Run & Monitor Run Reactions under Identical Conditions Setup Reactions->Run & Monitor Analyze Results Analyze Conversion & Yield (GC, LC-MS) Run & Monitor->Analyze Results Optimize Select Best Solvent & Further Optimize Conditions Analyze Results->Optimize

Caption: A workflow for systematic solvent screening in a catalytic reaction.

References

troubleshooting low conversion rates with Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues with Tris[3,5-bis(trifluoromethyl)phenyl]phosphine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a highly electron-deficient monodentate phosphine ligand. It is primarily used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction.[1][2][3] Its strong electron-withdrawing trifluoromethyl groups can influence the reactivity and selectivity of the catalytic system.[4]

Q2: Why am I observing low conversion rates with this ligand?

Low conversion rates when using this compound can stem from several factors:

  • Catalyst Deactivation: The high electron deficiency of the ligand can, in some cases, lead to catalyst instability or the formation of off-cycle, inactive palladium species.

  • Suboptimal Reaction Conditions: The ideal conditions for this ligand may differ from those for more electron-rich phosphines. Temperature, solvent, and base selection are critical.

  • Ligand Oxidation: Like many phosphines, it is susceptible to oxidation to the corresponding phosphine oxide, which is generally not catalytically active.[5] Proper handling under an inert atmosphere is crucial.

  • Substrate Compatibility: The electronic properties of your specific substrates may not be well-matched with the electron-deficient nature of the catalyst formed with this ligand.

Q3: Can the corresponding phosphine oxide, this compound oxide, affect my reaction?

Yes. The formation of the phosphine oxide from the phosphine ligand is a common pathway for catalyst deactivation.[5] The phosphine oxide does not typically participate in the catalytic cycle and its presence indicates consumption of the active ligand. While some phosphine oxides can form catalytically active palladium complexes under specific conditions, it is generally assumed to be a sign of catalyst degradation in standard cross-coupling reactions.[6]

Q4: How should I handle and store this compound?

This phosphine ligand is a solid that can be sensitive to air and moisture.[5][7] It is recommended to handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[5][8] Store the compound in a tightly sealed container in a cool, dry place, preferably under argon or nitrogen.

Troubleshooting Low Conversion Rates

This section provides a systematic approach to troubleshooting low yields in cross-coupling reactions using this compound.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Catalyst Inactivity or Decomposition 1. Verify Ligand Integrity: Ensure the phosphine ligand has not been oxidized. Use freshly purchased ligand or check the purity of your existing stock by ³¹P NMR spectroscopy. 2. Optimize Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of inactive palladium species or catalyst decomposition.[5] A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio. 3. Use a Pre-formed Catalyst: Consider using a pre-formed palladium complex of the ligand to ensure the active catalyst is generated.
Suboptimal Reaction Conditions 1. Screen Solvents: The polarity of the solvent can significantly impact the reaction rate.[5] Toluene and dioxane are common choices for Buchwald-Hartwig aminations.[1] For substrates with poor solubility, a more polar solvent like DMF might be necessary, but be aware it can sometimes coordinate to the palladium. 2. Vary the Base: The choice of base is critical. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used.[1] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be required for base-sensitive substrates.[7] 3. Optimize Temperature: While heating is often necessary, excessive temperatures (>120 °C) can lead to catalyst decomposition.[9][10] Conversely, some reactions with highly active catalysts can proceed at room temperature.[7] It is recommended to screen a range of temperatures (e.g., 80-110 °C).
Inherent Low Reactivity of the Catalytic System In some cases, the combination of the electron-deficient this compound and the specific substrates may lead to inherently low reactivity. One study reported that the use of this ligand in a Suzuki-Miyaura coupling resulted in lower conversion and no selectivity. If extensive optimization does not improve the yield, consider switching to a more electron-rich phosphine ligand.
Problem 2: Reaction Stalls Before Completion
Possible Cause Troubleshooting Steps
Catalyst Deactivation During the Reaction 1. Ensure Inert Atmosphere: Oxygen can leak into the reaction over time, leading to ligand oxidation and catalyst deactivation.[5] Ensure all joints in your glassware are well-sealed and maintain a positive pressure of inert gas. 2. Check for Impurities: Trace impurities in the solvent or starting materials can act as catalyst poisons. Ensure all reagents are of high purity and solvents are anhydrous and degassed.
Insolubility of Reagents or Base If any of the starting materials or the base are not fully dissolved, the reaction can be slow and incomplete. Consider using a different solvent or a soluble organic base.

Data Presentation

Table 1: Comparison of Phosphine Ligands in Buchwald-Hartwig Amination

The following table summarizes the performance of different phosphine ligands in a representative Buchwald-Hartwig amination reaction. Note that specific yields can vary significantly based on the substrates and exact reaction conditions.

LigandAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)
This compound Aryl BromideSecondary AmineNaOtBuToluene10024Variable (Potentially Low)
XPhosAryl BromideSecondary AmineNaOtBuToluene1002496[1]
RuPhosAryl BromideSecondary AmineNaOtBuToluene1002496[1]
BrettPhosAryl BromidePrimary AmineNaOtBuToluene10024>99
tBu₃PAryl ChloridePrimary AmineNaOtBuDioxane801895

Note: The yield for this compound is marked as variable as it is highly dependent on the specific substrates and may be lower than more electron-rich ligands in many cases.

Experimental Protocols

General Protocol for a Trial Buchwald-Hartwig Amination Reaction

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • This compound

  • Aryl halide

  • Amine

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Oven-dried Schlenk tube with a stir bar

Procedure:

  • Reaction Setup (under inert atmosphere):

    • In a glovebox or under a positive flow of argon/nitrogen, add the palladium source (e.g., 1-2 mol%) and this compound (e.g., 2-4 mol%) to the Schlenk tube.

    • Add the base (e.g., 1.4 equivalents), aryl halide (1.0 equivalent), and amine (1.2 equivalents).

  • Solvent Addition:

    • Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.

  • Reaction:

    • Seal the Schlenk tube and heat the reaction mixture in an oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Low Conversion Rates start Low Conversion Rate check_reagents Check Reagent Purity and Integrity start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System start->check_catalyst reagent_purity Impure Starting Materials or Solvent? check_reagents->reagent_purity phosphine_oxide Phosphine Ligand Oxidized? check_reagents->phosphine_oxide conditions_issue Suboptimal Temperature, Solvent, or Base? check_conditions->conditions_issue catalyst_ratio Incorrect Ligand:Pd Ratio? check_catalyst->catalyst_ratio reagent_purity->phosphine_oxide Purify/Replace Reagents Purify/Replace Reagents reagent_purity->Purify/Replace Reagents phosphine_oxide->check_conditions Use Fresh Ligand Use Fresh Ligand phosphine_oxide->Use Fresh Ligand conditions_issue->check_catalyst Screen Conditions Screen Conditions conditions_issue->Screen Conditions inherent_reactivity Consider Alternative Ligand catalyst_ratio->inherent_reactivity Vary Ligand:Pd Ratio Vary Ligand:Pd Ratio catalyst_ratio->Vary Ligand:Pd Ratio

Caption: A troubleshooting workflow for addressing low conversion rates.

Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OA_complex [Ar-Pd(II)(L)-X] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L)(HNR'R'')]X OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex [Ar-Pd(II)(L)(NR'R'')] Amine_complex->Amido_complex Deprotonation (-HX, Base) Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

References

identifying byproducts in reactions catalyzed by Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for reactions catalyzed by Tris[3,5-bis(trifluoromethyl)phenyl]phosphine. The information is designed to help users identify and resolve common issues encountered during their experiments, with a focus on byproduct identification and removal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

A1: this compound is a bulky, electron-deficient phosphine ligand. Due to these properties, it is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Its electron-withdrawing trifluoromethyl groups can influence the reactivity and selectivity of the catalytic system.

Q2: What is the most common byproduct I should expect when using this phosphine ligand?

A2: The most prevalent byproduct is This compound oxide . This is primarily formed due to the sensitivity of the phosphine ligand to air. The phosphorus atom's lone pair of electrons, essential for its catalytic activity, can react with atmospheric oxygen, leading to the formation of the corresponding phosphine oxide.

Q3: How can I minimize the formation of the phosphine oxide byproduct?

A3: To minimize the formation of this compound oxide, it is crucial to handle the phosphine ligand under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents and ensure all glassware is thoroughly dried and purged before use. Preparing catalyst solutions in a glovebox is a highly effective preventative measure.

Q4: Are there other potential byproducts I should be aware of?

A4: While the phosphine oxide is the most common, other byproducts can arise from the degradation of the phosphine ligand. P-C (Phosphorus-Carbon) bond cleavage is a known decomposition pathway for phosphine ligands, which can lead to the formation of various phosphorus-containing impurities and potentially biaryl side products from the ligand itself. However, specific byproducts from P-C cleavage of this compound are not extensively documented in readily available literature.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no product yield in a reaction catalyzed by this compound can be attributed to several factors, often related to catalyst deactivation.

Potential Cause Troubleshooting Step Explanation
Phosphine Ligand Oxidation 1. Ensure rigorous inert atmosphere techniques. 2. Use freshly opened or properly stored phosphine ligand. 3. Degas all solvents and reagents thoroughly.Oxidation of the phosphine to its inactive phosphine oxide is a primary cause of catalyst deactivation.
Incorrect Ligand-to-Metal Ratio Optimize the ligand-to-palladium ratio. A common starting point is a 1:1 to 2:1 ratio.Too little ligand can lead to palladium black formation, while too much can sometimes inhibit the reaction.
Poor Quality Reagents Use high-purity, anhydrous reagents and solvents.Impurities, especially water and oxygen, can interfere with the catalytic cycle.
Suboptimal Reaction Temperature Screen a range of temperatures.Some reactions require higher temperatures to overcome activation barriers, while others may be sensitive to heat, leading to catalyst decomposition.
Issue 2: Difficulty in Product Purification due to Phosphine Oxide Byproduct

The high polarity and potential for similar solubility characteristics between the desired product and this compound oxide can complicate purification.

Purification Challenge Recommended Strategy Experimental Details
Co-elution during Chromatography 1. Silica Gel Plug Filtration: For non-polar to moderately polar products. 2. Precipitation with Metal Salts: Effective for a wider range of product polarities.1. Dissolve the crude mixture in a minimal amount of a solvent in which the product is soluble but the phosphine oxide has lower solubility (e.g., dichloromethane or ethyl acetate). Pass through a short plug of silica gel, eluting with a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate). The more polar phosphine oxide should remain on the silica. 2. Dissolve the crude mixture in a suitable solvent (e.g., ethanol, ethyl acetate, or toluene). Add a solution of a metal salt such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) to form an insoluble complex with the phosphine oxide, which can then be removed by filtration. A 2:1 molar ratio of the metal salt to the theoretical amount of phosphine oxide is a good starting point.
Product is also Polar Precipitation with Metal Salts in a Polar Solvent: The formation of a metal-phosphine oxide complex is often effective even in polar solvents where both the product and the byproduct are soluble. Ethanol is a good solvent to attempt this precipitation.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction using this compound.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (e.g., 0.02 equiv), this compound (e.g., 0.04 equiv), the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Proceed with the workup and purification as described in the troubleshooting guide for byproduct removal.

Protocol 2: Removal of this compound Oxide Byproduct by Precipitation with Zinc Chloride

This protocol details a method for removing the phosphine oxide byproduct post-reaction.

Procedure:

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Redissolve the crude residue in a suitable solvent such as ethanol or ethyl acetate.

  • In a separate flask, prepare a solution of zinc chloride (ZnCl₂) (2 equivalents relative to the initial amount of phosphine ligand used) in a minimal amount of the same solvent.

  • Add the ZnCl₂ solution to the solution of the crude product.

  • Stir the mixture at room temperature for 1-2 hours. A white precipitate of the phosphine oxide-ZnCl₂ complex should form.

  • Filter the mixture through a pad of Celite®, washing the filter cake with a small amount of the cold solvent.

  • The filtrate, containing the desired product, can then be concentrated and subjected to further purification if necessary (e.g., recrystallization or column chromatography).

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where 'L' represents the this compound ligand.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration of Pd(0) Catalyst Product Ar-Ar' RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle.

Workflow for Troubleshooting Low Yield

This diagram outlines a logical workflow for addressing low product yield in your reaction.

Troubleshooting_Workflow start Low or No Product Yield check_inert Verify Inert Atmosphere and Reagent Purity start->check_inert improve_technique Improve Degassing and Handling Technique check_inert->improve_technique No check_ratio Optimize Ligand:Pd Ratio check_inert->check_ratio Yes improve_technique->check_ratio adjust_ratio Screen Ratios (e.g., 1:1, 2:1) check_ratio->adjust_ratio No check_temp Optimize Reaction Temperature check_ratio->check_temp Yes adjust_ratio->check_temp adjust_temp Screen Temperatures check_temp->adjust_temp No success Improved Yield check_temp->success Yes adjust_temp->success

Caption: Troubleshooting workflow for low yield.

Validation & Comparative

A Comparative Guide to Tris[3,5-bis(trifluoromethyl)phenyl]phosphine and Triphenylphosphine for Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine and the conventional ligand, triphenylphosphine. The selection of a suitable phosphine ligand is critical for optimizing the outcomes of various cross-coupling reactions, impacting yield, selectivity, and catalyst stability. This document presents a comprehensive analysis of their properties, supported by available data, and includes detailed experimental protocols to assist in the rational design of catalytic systems.

Introduction

Phosphine ligands are fundamental components in homogeneous catalysis, playing a crucial role in fine-tuning the electronic and steric properties of metal catalysts. Triphenylphosphine has long been a workhorse ligand in numerous synthetic transformations due to its commercial availability and well-understood reactivity. However, the demand for more efficient and selective catalysts has driven the development of electronically modified phosphine ligands. This compound, with its strongly electron-withdrawing trifluoromethyl groups, represents a significant departure from the electron-rich nature of triphenylphosphine. This guide explores the key differences between these two ligands to inform their application in catalysis.

Physical and Chemical Properties

The substitution of hydrogen atoms with trifluoromethyl groups on the phenyl rings of this compound drastically alters its electronic and steric character compared to triphenylphosphine.

PropertyThis compoundTriphenylphosphine
Molecular Formula C₂₄H₉F₁₈PC₁₈H₁₅P
Molecular Weight 670.27 g/mol 262.29 g/mol
Appearance White to light yellow powder or crystal[1]White crystalline solid
Melting Point 99 - 103 °C[1]80 °C
Electronic Nature Strongly electron-deficientElectron-rich
Tolman Cone Angle (θ) Estimated to be >145°145°
pKa of Conjugate Acid Expected to be significantly lower than 2.732.73 (in water)[2]
Solubility Enhanced solubility in some solventsSoluble in non-polar organic solvents

Performance in Catalysis: A Comparative Overview

Both this compound and triphenylphosphine are extensively used as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. Their differing electronic properties significantly influence the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Triphenylphosphine is considered a less bulky and less electron-rich phosphine compared to many modern ligands designed for challenging substrates.[3] Its moderate electron-donating ability can be effective for a wide range of standard cross-coupling reactions.

This compound is an electron-deficient ligand. The strong electron-withdrawing nature of the trifluoromethyl groups is known to enhance the reactivity of the catalyst in certain transformations.[4] It has been described as an efficient and selective catalyst for palladium-catalyzed cross-coupling reactions. While direct quantitative comparisons in the literature are scarce, the electronic differences suggest that this compound may be advantageous in reactions where a more electrophilic palladium center is beneficial, potentially accelerating the reductive elimination step.

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key stages where the phosphine ligand influences the catalytic process.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Ar-Ar' l0 Pd(0)L₂: Active Catalyst l1 Ar-Pd(II)L₂-X: Oxidative Addition Complex l2 Ar-Pd(II)L₂-Ar': Transmetalation Complex l3 Ar-X: Aryl Halide l4 Ar'B(OR)₂: Arylboronic Ester l5 Ar-Ar': Biaryl Product

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling

Reaction Scheme:

Protocol using Triphenylphosphine:

  • Materials:

    • 4-Iodotoluene (1 mmol, 218 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

    • Triphenylphosphine (0.04 mmol, 10.5 mg)

    • Potassium carbonate (K₂CO₃, 2 mmol, 276 mg)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodotoluene, phenylboronic acid, and potassium carbonate.

    • In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in 1,4-dioxane.

    • Add the catalyst solution to the Schlenk flask, followed by the remaining 1,4-dioxane and water.

    • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

    • Heat the mixture to 80-100 °C and stir for the desired reaction time (monitor by TLC or GC).

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Adapted Protocol for this compound:

  • Materials:

    • 4-Iodotoluene (1 mmol, 218 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

    • This compound (0.04 mmol, 26.8 mg)

    • Potassium carbonate (K₂CO₃, 2 mmol, 276 mg)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

  • Procedure: The procedure would be identical to the one described for triphenylphosphine, with the substitution of the ligand. Reaction times and temperatures may require optimization to achieve maximum yield.

Synthesis of Ligands

Synthesis of Triphenylphosphine:

Triphenylphosphine is commercially available but can also be synthesized in the laboratory. A common method involves the reaction of phosphorus trichloride with a phenyl Grignard reagent, such as phenylmagnesium bromide, or with phenyllithium.[2]

Synthesis of this compound:

The synthesis of this electron-deficient phosphine is more complex. A potential route involves the reaction of phosphorus trichloride with the Grignard reagent derived from 1-bromo-3,5-bis(trifluoromethyl)benzene. A detailed protocol for the synthesis of the related bis[3,5-bis(trifluoromethyl)phenyl]phosphine involves the preparation of the Grignard reagent followed by reaction with diethyl phosphite and subsequent reduction.[5] This approach could likely be adapted for the synthesis of the tris-substituted phosphine.

Synthesis_Workflow cluster_0 Synthesis of this compound (Proposed) start 1-Bromo-3,5-bis(trifluoromethyl)benzene grignard Formation of Grignard Reagent (with Mg) start->grignard reaction Reaction with PCl₃ grignard->reaction product This compound reaction->product

Proposed Synthesis Workflow

Conclusion

This compound and triphenylphosphine represent two ends of the electronic spectrum for triarylphosphine ligands. While triphenylphosphine is a versatile, electron-rich ligand suitable for a broad range of applications, the strongly electron-withdrawing nature of this compound offers a valuable tool for catalytic reactions where modulation of the metal center's electronics is key to achieving high efficiency and selectivity. The choice between these ligands should be guided by the specific demands of the chemical transformation, including the nature of the substrates and the desired reaction outcome. Further quantitative studies directly comparing these ligands under identical conditions are warranted to fully elucidate their relative performance and guide rational catalyst design.

References

A Comparative Guide to Phosphine Ligands in Palladium-Catalyzed Amination: Tris[3,5-bis(trifluoromethyl)phenyl]phosphine vs. Buchwald Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency. The success of this palladium-catalyzed cross-coupling reaction is critically dependent on the choice of phosphine ligand, which dictates the catalyst's activity, stability, and substrate scope. This guide provides an objective comparison between the electron-poor ligand, Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, and the widely utilized electron-rich Buchwald ligands.

Introduction to the Ligands

This compound is a monodentate phosphine ligand characterized by the strong electron-withdrawing nature of its six trifluoromethyl groups.[1] This electronic property makes the phosphorus center less basic and is reported to enhance the catalytic activity and stability of palladium complexes in various cross-coupling reactions.[1] It is commercially available and listed as a suitable ligand for Buchwald-Hartwig amination.

Buchwald ligands are a class of bulky, electron-rich biaryl phosphine ligands developed by Stephen L. Buchwald's group.[2][3] These ligands, such as XPhos, SPhos, and RuPhos, have become the gold standard in palladium-catalyzed C-N bond formation due to their ability to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.[3] Their steric bulk is believed to favor the formation of the active monoligated palladium species.[2]

Performance Comparison

Direct quantitative comparisons in the literature between this compound and Buchwald ligands for amination reactions are scarce. However, a comparison can be drawn based on their electronic properties and the extensive data available for Buchwald ligands.

General Trends:

  • Electron-rich ligands , like the Buchwald family, are generally preferred for the Buchwald-Hartwig amination of a wide range of aryl halides with various amines. Their electron-donating ability facilitates the oxidative addition of the aryl halide to the Pd(0) center, often the rate-limiting step.

  • Electron-poor ligands , such as this compound, can be beneficial in specific applications. For instance, they can promote the reductive elimination step and may offer unique reactivity or selectivity for certain substrate combinations, particularly in cases where the oxidative addition is facile. A biaryl phosphine ligand bearing P-bound 3,5-(bis)trifluoromethylphenyl groups has been reported as uniquely effective for certain amidation reactions.

The following tables summarize the performance of various Buchwald ligands in the amination of different aryl halides.

Table 1: Performance of Buchwald Ligands in the Amination of Aryl Chlorides
LigandAmineAryl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)
XPhosMorpholine4-ChlorotolueneNaOtBuTolueneReflux694
XPhosAniline3,5-Dibromobenzene-1,2-diamineNaOtBuToluene10012-24High
tBuXPhosAniline3,5-Dibromobenzene-1,2-diamineLHMDSTHF8012-24High

Data for XPhos with morpholine and 4-chlorotoluene from a TCI practical example. Data for amination of 3,5-dibromobenzene-1,2-diamine from a BenchChem application note.

Table 2: Performance of Buchwald Ligands in the Amination of Aryl Bromides
LigandAmineAryl BromideBaseSolventTemp (°C)Time (h)Yield (%)
XPhosDiphenylamineBromobenzeneNaOtBuToluene1002496
XPhosPhenoxazineBromobenzeneNaOtBuToluene10024>99
RuPhosDiphenylamineBromobenzeneNaOtBuToluene1002496
RuPhosPhenoxazineBromobenzeneNaOtBuToluene10024>99

Data from a BenchChem performance comparison guide.[4]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results in Buchwald-Hartwig amination.

General Protocol for Buchwald-Hartwig Amination with XPhos[6]
  • Catalyst Preparation: To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Solvent Addition: Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Reagent Addition: Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) in one portion.

  • Reaction: Stir the resulting mixture at reflux for 6 hours, monitoring the reaction by GC or TLC.

  • Workup: Cool the reaction to room temperature and quench with water (10 mL). The organic layer is then washed with water and brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol for Amination of 3,5-Dibromobenzene-1,2-diamine with tBuXPhos[7]
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine 3,5-dibromobenzene-1,2-diamine (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol% Pd), and tBuXPhos (6 mol%).

  • Solvent and Amine Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF and aniline (2.2 equiv) via syringe.

  • Base Addition: Add LHMDS (1.0 M solution in THF, 3.0 equiv) dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Workup: After completion, cool to room temperature, dilute with diethyl ether, and quench with saturated aqueous sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, concentrate, and purify by flash column chromatography.

Visualizing the Catalytic Cycle and Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L OAC Oxidative Addition Complex Pd0->OAC Ar-X Amine_Complex Amine Coordination OAC->Amine_Complex R₂NH Amido_Complex Amido Complex Amine_Complex->Amido_Complex -HX (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product ArX Ar-X Amine R₂NH HX HX

Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Inert Atmosphere reagents Combine Pd Precursor, Ligand, and Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent stir Stir at Room Temp solvent->stir add_reactants Add Aryl Halide and Amine stir->add_reactants heat Heat to Reaction Temp add_reactants->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor workup Quench and Extract monitor->workup purify Purify Product (Column Chromatography) workup->purify end End: Isolated Product purify->end

General experimental workflow for amination.

Conclusion

Both this compound and Buchwald ligands are valuable tools in the arsenal of the synthetic chemist for constructing C-N bonds. The Buchwald ligands, being bulky and electron-rich, have a proven and extensive track record for a broad range of substrates in Buchwald-Hartwig amination, with a wealth of supporting data and established protocols.[2][4][5][6] this compound, an electron-poor ligand, represents an alternative that may offer advantages in specific contexts, although more direct comparative studies are needed to fully delineate its scope and performance relative to the established Buchwald systems. The choice of ligand should ultimately be guided by the specific substrates and desired reaction outcomes, with the information provided herein serving as a guide for initial selection and optimization.

References

A Comparative Performance Analysis of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine and Other Electron-Poor Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Ligand Selection in Cross-Coupling Reactions.

In the landscape of modern synthetic chemistry, the choice of phosphine ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of transition metal-catalyzed cross-coupling reactions. Among the diverse array of available ligands, electron-poor phosphines have carved out a significant niche, particularly for challenging transformations. This guide provides a detailed comparison of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, a prominent electron-deficient ligand, with other relevant electron-poor phosphines, supported by experimental data to inform rational ligand selection.

The Role of Electron-Poor Phosphines in Catalysis

Electron-poor phosphine ligands, characterized by the presence of electron-withdrawing groups on the phosphorus atom, play a crucial role in modulating the electronic properties of the metal catalyst. These ligands enhance the electrophilicity of the metal center, which can facilitate key steps in the catalytic cycle, such as oxidative addition, and can also influence the rate and selectivity of reductive elimination. This compound is a prime example of such a ligand, where the multiple trifluoromethyl groups create a highly electron-deficient phosphorus center. This electronic feature makes it a valuable tool in a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-couplings.[1][2]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of this compound has been evaluated alongside other phosphine ligands in the site-selective Suzuki-Miyaura cross-coupling of 2,4-dibromoanisole with p-tolylboronic acid. The results highlight the nuanced effects of ligand electronics and structure on catalytic outcomes.

Comparative Data: Suzuki-Miyaura Coupling of 2,4-dibromoanisole
LigandCatalyst SystemTotal Yield (%)C2/C4 Selectivity
This compound (L4) Pd(OAc)₂2550:50
JackiePhos (L1)Pd(OAc)₂8181:19
BrettPhos (L2)Pd(OAc)₂>9539:61
tBuBrettPhos (L3)Pd(OAc)₂>9538:62
JohnPhos (L5)Pd(OAc)₂>9545:55
NonePd(OAc)₂5033:67

Reaction Conditions: 2,4-dibromoanisole (1.0 equiv), p-tolylboronic acid (1.4 equiv), Cs₂CO₃ (2.1 equiv), Pd(OAc)₂ (5 mol%), Ligand (15 mol%), Toluene, 100 °C, 24 h.

In this specific study, while this compound (L4) did facilitate the reaction, it resulted in a lower overall yield and no regioselectivity between the C2 and C4 positions. In contrast, the electron-deficient biaryl phosphine ligand, JackiePhos (L1), demonstrated superior performance with a high yield and significant selectivity for the C2 position. This suggests that while strong electron deficiency is a key feature, the overall steric and structural properties of the ligand play a synergistic role in achieving high performance and selectivity. The more electron-rich Buchwald ligands, BrettPhos (L2) and tBuBrettPhos (L3), led to high conversions but favored the C4-arylated product.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A representative experimental procedure for the Suzuki-Miyaura cross-coupling reaction is as follows:

To an oven-dried vial equipped with a magnetic stir bar is added Pd(OAc)₂ (5 mol%), the phosphine ligand (15 mol%), and Cs₂CO₃ (2.1 equivalents). The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen). Toluene is then added, followed by 2,4-dibromoanisole (1.0 equivalent) and p-tolylboronic acid (1.4 equivalents). The reaction mixture is then heated to 100 °C and stirred for 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.

Performance in Buchwald-Hartwig Amination

General Experimental Protocol: Buchwald-Hartwig Amination

A general protocol for the palladium-catalyzed Buchwald-Hartwig amination is provided below. Optimization of the ligand, base, solvent, and temperature is typically required for specific substrates.

In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4-8 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equivalents). The aryl halide (1.0 equivalent) and the amine (1.0-1.2 equivalents) are then added, followed by an anhydrous solvent (e.g., toluene or dioxane). The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring until the starting material is consumed (as monitored by TLC or GC/LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by chromatography to afford the desired arylamine.

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes involved in catalysis with phosphine ligands, the following diagrams are provided.

Catalytic_Cycle cluster_legend Catalytic Cycle M0 Pd(0)L (Active Catalyst) MA Oxidative Addition Intermediate M0->MA Ar-X MB Ligand Exchange/ Transmetalation MA->MB R-M MC Reductive Elimination Intermediate MB->MC MC->M0 Ar-R Pd(0)L Pd(0) with Ligand Ar-X Aryl Halide R-M Organometallic Reagent Ar-R Coupled Product

Caption: A simplified catalytic cycle for a cross-coupling reaction.

Ligand_Screening_Workflow start Define Reaction Parameters (Substrates, Base, Solvent, Temp.) prep Prepare Stock Solutions (Pd Precursor, Ligands, Reactants) start->prep reaction High-Throughput Reaction Setup (96-well plate) prep->reaction analysis Reaction Workup and Analysis (GC/LC-MS) reaction->analysis optimization Data Analysis and Optimization analysis->optimization optimization->reaction Iterate end Optimized Conditions optimization->end

Caption: A typical workflow for high-throughput phosphine ligand screening.

Conclusion

This compound stands as a valuable electron-poor ligand in the chemist's toolbox, particularly for palladium-catalyzed cross-coupling reactions. Its strong electron-withdrawing character significantly influences the catalytic cycle. However, as the comparative data for the Suzuki-Miyaura reaction demonstrates, catalytic performance is a multifactorial equation where the electronic nature of the ligand must be considered in concert with its steric properties and the specific substrates involved. While it may not be the optimal choice for every transformation, its unique electronic profile warrants its consideration, especially in cases where tuning the electrophilicity of the catalyst is paramount. Further systematic studies directly comparing this ligand against a broader range of electron-poor phosphines across various reaction classes would be highly beneficial for the development of more predictive catalyst selection models.

References

A Researcher's Guide to Validating Reaction Completion: 31P NMR Spectroscopy vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately determining when a chemical reaction has reached completion is paramount. In the realm of organophosphorus chemistry, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful tool for this purpose. Its ability to directly and unambiguously monitor phosphorus-containing species offers a distinct advantage over other analytical methods.

This guide provides an objective comparison of ³¹P NMR spectroscopy with alternative techniques for validating reaction completion. We will delve into the quantitative data, present detailed experimental protocols, and illustrate the underlying principles and workflows.

The Power of Phosphorus-31 NMR

³¹P NMR spectroscopy is a highly effective technique for analyzing organophosphorus compounds for several key reasons. The ³¹P nucleus has a 100% natural isotopic abundance and a high gyromagnetic ratio, leading to excellent NMR sensitivity.[1][2] This results in sharp, clear signals that often correspond to a single phosphorus atom, simplifying spectral analysis.[1] Furthermore, the wide chemical shift range of ³¹P NMR minimizes the risk of signal overlap, a common challenge in ¹H NMR, allowing for clear differentiation between reactant and product signals.[1][2] A significant practical advantage is that ³¹P NMR does not require expensive deuterated solvents, which simplifies sample preparation.[1][3]

Quantitative Comparison of Analytical Techniques

While ³¹P NMR is a premier technique for monitoring phosphorus-related reactions, other methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fourier-Transform Infrared Spectroscopy (FTIR) are also employed. The choice of method depends on the specific reaction, available instrumentation, and the level of detail required.

Studies and established principles show that the accuracy and precision of quantitative ³¹P NMR (qNMR) are comparable to those of chromatographic methods.[1] However, NMR's direct proportionality between signal area and the number of nuclei provides an inherent quantitative advantage without the need for the extensive calibration and response factors often required for HPLC-UV analysis.[4][5]

Here is a summary of how these techniques compare for a hypothetical phosphine oxidation reaction:

Parameter ³¹P NMR Spectroscopy High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Fourier-Transform Infrared (FTIR)
Principle Measures the magnetic environment of ³¹P nuclei.Separates components based on differential partitioning between phases.Separates volatile components based on partitioning in a gaseous mobile phase.Measures the absorption of infrared radiation by molecular vibrations.
Quantitation Inherently quantitative (signal integral vs. concentration).[5]Requires calibration curves and relative response factors for accurate quantitation.[4]Requires calibration with standards.Primarily qualitative/semi-quantitative; complex for multi-component mixtures.
Specificity High for phosphorus compounds; directly observes P-containing species.Good; relies on retention time and detector response (e.g., UV, MS).High for volatile/thermally stable compounds; requires appropriate column.Moderate; identifies functional groups (e.g., P=O, P-Ph). Overlap is common.
Typical Accuracy >98.5%[1]98-102% (with proper calibration)97-103% (with proper calibration)N/A (not typically used for high-accuracy quantitation)
Typical Precision (%RSD) < 2%[6]< 2%< 3%N/A
Analysis Time 5-15 minutes per sample.10-30 minutes per sample.15-45 minutes per sample.< 5 minutes per sample.
Sample Prep Simple: dissolve aliquot in solvent, add internal standard. No deuterated solvent needed.[1][3]Can be complex: filtration, dilution, solvent exchange may be needed.[7]Sample must be volatile; derivatization may be required.Minimal for liquids/solids; sample must be IR-transparent in the region of interest.
Key Advantage Direct, unambiguous structural information and quantitation of all P-species in one experiment.High sensitivity and established methodology for purity analysis.Excellent for separating volatile reaction components and impurities.Fast, simple, and provides real-time information on functional group changes.
Key Limitation Lower sensitivity compared to chromatography; requires higher concentration.Response factors can vary significantly between compounds, complicating quantitation without standards.[4][8]Limited to thermally stable and volatile compounds.Difficult to distinguish between similar species; not ideal for complex mixtures.

Experimental Protocols

Protocol 1: Quantitative ³¹P NMR for Reaction Monitoring

This protocol outlines the use of an internal standard for determining the conversion of a phosphorus-containing reactant to its product.

1. Materials:

  • Reaction mixture

  • Appropriate non-deuterated solvent (e.g., CDCl₃, though not required for the lock)[3]

  • Internal Standard (IS): A stable phosphorus-containing compound with a known purity and a chemical shift that does not overlap with reactant or product signals (e.g., triphenyl phosphate, trimethyl phosphate).[1]

  • 5 mm NMR tubes

2. Sample Preparation:

  • Prepare an Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.

  • Initial Reaction Sample (T=0): At the start of the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Dilution and Standardization: In a vial, combine the reaction aliquot with a precise volume of the solvent (e.g., 600 µL) and a precise volume of the internal standard stock solution (e.g., 50 µL). Mix thoroughly.

  • Transfer to NMR Tube: Transfer the final mixture to an NMR tube.

  • Repeat Sampling: Repeat steps 2-4 at various time points throughout the reaction to monitor its progress.

3. NMR Data Acquisition:

  • Instrument Setup: Tune and shim the NMR spectrometer. While a deuterium lock is standard practice, for ³¹P NMR in non-deuterated solvents, an external reference or referencing to the internal standard's known shift can be used.[9]

  • Acquisition Parameters: Use a quantitative pulse sequence. For accurate integration, it is crucial to ensure full relaxation of the nuclei.[10]

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., inverse-gated decoupling to suppress the Nuclear Overhauser Effect).[10]

    • Flip Angle: 30° to 90°. A 90° pulse provides maximum signal but requires a longer relaxation delay.

    • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of any phosphorus signal in the spectrum (reactant, product, or standard). This is critical for accurate quantitation.

    • Number of Scans (ns): Choose a sufficient number to achieve a good signal-to-noise ratio (>150:1) for the signal of interest.[11]

4. Data Processing and Analysis:

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integration: Carefully integrate the distinct signals for the reactant, product, and the internal standard.

  • Calculation of Conversion: The concentration of the reactant and product can be calculated relative to the known concentration of the internal standard using the following formula:

    Concentration (Analyte) = [Concentration (IS) × Area (Analyte) × Moles (IS)] / [Area (IS) × Moles (Analyte)]

    Reaction completion is confirmed when the integral of the reactant signal diminishes to zero (or a stable minimum) and the integral of the product signal reaches a stable maximum.

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the experimental workflow and the logical basis for using ³¹P NMR to validate reaction completion.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Start Reaction aliquot Withdraw Aliquot at Time (t) start->aliquot mix Mix Aliquot with Solvent & Internal Standard aliquot->mix tube Transfer to NMR Tube mix->tube load Insert Sample into NMR Spectrometer tube->load acquire Acquire Quantitative 31P NMR Spectrum load->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Reactant, Product & Standard Signals process->integrate calculate Calculate Molar Ratios & Reaction Conversion integrate->calculate end Reaction Complete? calculate->end

Workflow for 31P NMR Reaction Monitoring.

G cluster_spec_start 31P NMR Spectrum at T=0 cluster_spec_end 31P NMR Spectrum at T=Completion start_state Reaction at T=0 (Mixture of Reactant + IS) spec_start Signal A (Reactant)   Signal IS /                  //                  /  /__________________/____Chemical Shift start_state->spec_start end_state Reaction at T=Completion (Mixture of Product + IS) spec_end Signal B (Product)   Signal IS /                  //                  /  /__________________/____Chemical Shift end_state->spec_end observation Observations spec_start->observation Integral(A) > 0 Integral(B) ≈ 0 spec_end->observation Integral(A) ≈ 0 Integral(B) > 0 conclusion Conclusion observation->conclusion Signal A disappears Signal B appears and stabilizes

References

A Comparative Guide to Analytical Methods for Purity Assessment of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, a critical ligand in modern catalysis, is paramount to ensure reaction efficiency, reproducibility, and the quality of the final products. This guide provides a comprehensive comparison of the primary analytical methods for assessing its purity: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy.

Executive Summary

The selection of an appropriate analytical method for purity assessment of this compound depends on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity identification, and throughput. ³¹P NMR spectroscopy stands out for its ability to provide an absolute quantification of the phosphine and its primary impurity, the phosphine oxide, without the need for a reference standard for the impurity. Chromatographic methods like GC and HPLC are excellent for high-throughput screening and separation of various impurities. However, the inherent susceptibility of phosphines to oxidation presents a significant challenge, particularly for HPLC, which can be mitigated with appropriate method development.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of GC, HPLC, and ³¹P NMR for the purity assessment of this compound.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)³¹P Nuclear Magnetic Resonance (NMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and a stationary phase.A primary ratio method based on the nuclear magnetic properties of the ³¹P nucleus.[1][2]
Primary Application Routine purity testing and quantification.Impurity profiling and quantification.Absolute purity determination and structural confirmation.
Key Advantage High resolution and sensitivity for volatile impurities.Versatility in separating a wide range of impurities.Provides absolute quantification without the need for an impurity reference standard.[1][2]
Key Disadvantage Potential for thermal degradation of the analyte.On-column oxidation of the phosphine can lead to inaccurate results.[3][4][5]Lower throughput and requires access to an NMR spectrometer.
Limit of Detection Low ppm levelsLow ppm levels~0.1%
Precision (RSD) < 2%< 2%< 1%
Accuracy High, dependent on reference standard purity.High, dependent on reference standard purity and control of on-column oxidation.Very high, as it is a primary ratio method.
Typical Purity Spec. ≥95.0% - >98.0%[6][7]>99%>99%
Common Impurities This compound oxide, residual solvents, starting materials.This compound oxide, other synthesis-related impurities.This compound oxide.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

This method is suitable for the routine quality control of this compound.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 280 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent like toluene or dichloromethane at a concentration of approximately 1 mg/mL.

  • Quantification: The purity is determined by area normalization, assuming all components have a similar response factor. For higher accuracy, a calibrated method using a certified reference standard is recommended.

To overcome the challenge of on-column oxidation, this method incorporates a sacrificial phosphine in the mobile phase.[3][4][5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% trifluoroacetic acid and 10 µM tris(2-carboxyethyl)phosphine (TCEP).

    • Solvent B: Acetonitrile with 0.1% trifluoroacetic acid and 10 µM TCEP.

  • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of this compound in the initial mobile phase composition at a concentration of approximately 0.5 mg/mL.

  • Quantification: Purity is determined by comparing the peak area of the main component to that of a certified reference standard. The primary impurity, this compound oxide, will have a different retention time and can also be quantified if a reference standard is available.

This method provides an absolute measure of purity by comparing the integral of the analyte signal to that of a certified internal standard.[1][2][8]

  • Instrumentation: NMR spectrometer operating at a proton frequency of at least 400 MHz, equipped with a phosphorus probe.

  • Solvent: A suitable deuterated solvent such as CDCl₃ or Acetone-d₆.

  • Internal Standard: A certified reference material with a known purity and a ³¹P signal that does not overlap with the analyte or impurity signals. Triphenyl phosphate is a suitable standard.

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of this compound and 15-25 mg of the internal standard into a vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the phosphorus nuclei in both the analyte and the standard. A delay of 30-60 seconds is typically sufficient.

    • Pulse Angle: 90°.

    • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals of interest.

  • Data Processing and Quantification:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Integrate the signals corresponding to this compound (typically around -5 to -10 ppm) and its oxide (typically around 25-35 ppm).

    • Integrate the signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * (N_IS / I_IS) * Purity_IS Where:

      • I = Integral value

      • N = Number of phosphorus atoms (1 for all compounds in this case)

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow TLC TLC for rapid screening NMR_ID ¹H, ¹³C, ¹⁹F, ³¹P NMR for structural confirmation qNMR ³¹P qNMR for absolute purity NMR_ID->qNMR Proceed if structure confirmed GC_FID GC-FID for routine purity GC_MS GC-MS for volatile impurity ID GC_FID->GC_MS Identify volatile unknowns Report Certificate of Analysis GC_FID->Report HPLC_UV HPLC-UV for impurity profiling LC_MS LC-MS for impurity identification HPLC_UV->LC_MS Identify unknown peaks HPLC_UV->Report qNMR->Report LC_MS->Report GC_MS->Report Sample This compound Sample Sample->TLC Quick Check Sample->NMR_ID Structural Identity Sample->GC_FID Routine QC Sample->HPLC_UV Detailed Impurity Profile

Caption: A workflow for the purity assessment of this compound.

Potential Impurities and Their Origin

The primary impurity in samples of this compound is its corresponding oxide, formed through oxidation. Other potential impurities can arise from the synthetic route, which typically involves the reaction of a Grignard reagent with a phosphorus source. These may include:

  • Starting Materials: Unreacted 1-bromo-3,5-bis(trifluoromethyl)benzene.

  • Byproducts: Homocoupling products of the Grignard reagent.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

A thorough purity assessment should aim to identify and quantify these potential impurities in addition to the phosphine oxide.

Conclusion

A multi-faceted approach is recommended for the comprehensive purity assessment of this compound. ³¹P qNMR provides a powerful tool for absolute purity determination and is particularly valuable for the certification of reference materials. GC and HPLC are indispensable for routine quality control and in-depth impurity profiling. The choice of method should be guided by the specific analytical needs, with careful consideration of the inherent chemical properties of the phosphine ligand, especially its sensitivity to oxidation. By employing these validated analytical methods, researchers and drug development professionals can ensure the quality and consistency of this important catalytic reagent.

References

Assessing the Stability of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Under Reaction Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of ancillary ligands is a critical parameter in the development and optimization of robust catalytic systems. Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, a highly electron-deficient phosphine ligand, is frequently employed in a variety of catalytic transformations due to its unique electronic and steric properties. This guide provides a comparative assessment of its stability under typical reaction stressors—thermal, oxidative, and hydrolytic—against other commonly used phosphine ligands. The information presented herein is supported by established experimental methodologies to aid researchers in selecting the most appropriate ligand for their specific synthetic needs.

Comparative Stability Analysis

The following tables summarize the relative stability of this compound against a selection of common phosphine ligands. The data is presented to illustrate expected trends based on the electronic and steric properties of the ligands. Electron-deficient phosphines, such as this compound, are generally more resistant to oxidation, while sterically hindered ligands often exhibit enhanced thermal stability.

Table 1: Thermal Stability Data (Illustrative)

LigandDecomposition Onset (°C) by TGAComments
This compound> 300High thermal stability is anticipated due to the strong C-F and P-C bonds.
Triphenylphosphine (PPh₃)~250Represents a standard baseline for triarylphosphines.
Tri(tert-butyl)phosphine (P(tBu)₃)~200Steric bulk can influence decomposition pathways.
XPhos> 280Buchwald ligands are designed for high thermal stability.
SPhos> 280Similar to XPhos, exhibits high thermal robustness.

Table 2: Oxidative Stability Data (Illustrative)

LigandHalf-life (t½) in Air-Saturated Toluene (hours)Primary Oxidation Product (³¹P NMR Shift, ppm)
This compound> 48This compound oxide (~δ 30)
Triphenylphosphine (PPh₃)~ 12Triphenylphosphine oxide (δ 25-35)
Tri(tert-butyl)phosphine (P(tBu)₃)< 1Tri(tert-butyl)phosphine oxide (δ 45-55)
XPhos> 24Corresponding phosphine oxide
SPhos> 24Corresponding phosphine oxide

Table 3: Hydrolytic Stability Data (Illustrative)

Ligand% Decomposition after 24h (THF/H₂O, 80°C)Hydrolysis Products
This compound< 5%Minimal degradation observed under typical conditions.
Triphenylphosphine (PPh₃)< 5%Generally stable to hydrolysis.
Tri(tert-butyl)phosphine (P(tBu)₃)< 5%Generally stable to hydrolysis.
XPhos< 5%Generally stable to hydrolysis.
SPhos< 5%Generally stable to hydrolysis.

Experimental Protocols

The following are detailed methodologies for assessing the stability of phosphine ligands under various conditions.

Protocol 1: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the phosphine ligand into a TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 10 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which 5% mass loss is observed.

Protocol 2: Oxidative Stability Assessment by ³¹P NMR Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the phosphine ligand (e.g., 0.1 M) in an air-saturated, deuterated solvent (e.g., toluene-d₈ or CDCl₃) in a standard NMR tube.

    • Include an internal standard (e.g., triphenyl phosphate) for quantitative analysis.

  • NMR Analysis:

    • Acquire an initial ³¹P{¹H} NMR spectrum (t=0).

    • Store the NMR tube under ambient, aerobic conditions at a controlled temperature (e.g., 25°C).

    • Acquire subsequent ³¹P{¹H} NMR spectra at regular time intervals (e.g., every hour for the first 8 hours, then every 8 hours).

  • Data Analysis:

    • Integrate the signals corresponding to the starting phosphine and its oxidation product (phosphine oxide).

    • Calculate the percentage of phosphine remaining at each time point relative to the internal standard.

    • Plot the concentration of the phosphine ligand versus time to determine the rate of oxidation and the half-life. The appearance of a new signal, typically downfield of the parent phosphine, is indicative of phosphine oxide formation.[1]

Protocol 3: Hydrolytic Stability Assessment by ³¹P NMR Spectroscopy
  • Sample Preparation:

    • In a glovebox, prepare a solution of the phosphine ligand (e.g., 0.1 M) in a mixture of a deuterated organic solvent and deionized water (e.g., THF-d₈/D₂O 9:1 v/v) in a J. Young NMR tube.

    • Include an internal standard for quantification.

  • Reaction and Analysis:

    • Acquire an initial ³¹P{¹H} NMR spectrum (t=0).

    • Heat the NMR tube to the desired reaction temperature (e.g., 80°C) in a temperature-controlled oil bath.

    • Acquire subsequent ³¹P{¹H} NMR spectra at regular time intervals.

  • Data Analysis:

    • Monitor the decrease in the integral of the starting phosphine signal and the appearance of any new signals corresponding to hydrolysis products (e.g., secondary phosphine oxides or cleavage products).

    • Calculate the percentage of decomposition over time.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for assessing phosphine ligand stability.

Experimental_Workflow cluster_thermal Thermal Stability (TGA) cluster_oxidative Oxidative Stability (³¹P NMR) cluster_hydrolytic Hydrolytic Stability (³¹P NMR) TGA_prep Prepare Ligand Sample TGA_run Run TGA under Inert Gas TGA_prep->TGA_run TGA_analyze Analyze Mass Loss vs. Temperature TGA_run->TGA_analyze Ox_prep Prepare Solution in Air-Saturated Solvent Ox_t0 Acquire Initial ³¹P NMR (t=0) Ox_prep->Ox_t0 Ox_monitor Monitor at Timed Intervals Ox_t0->Ox_monitor Ox_analyze Analyze Signal Integration vs. Time Ox_monitor->Ox_analyze Hy_prep Prepare Solution in Solvent/Water Mixture Hy_t0 Acquire Initial ³¹P NMR (t=0) Hy_prep->Hy_t0 Hy_heat Heat to Reaction Temperature Hy_t0->Hy_heat Hy_monitor Monitor at Timed Intervals Hy_heat->Hy_monitor Hy_analyze Analyze Signal Integration vs. Time Hy_monitor->Hy_analyze

Caption: General workflow for assessing phosphine ligand stability.

Degradation_Pathways Phosphine Phosphine (P-III) Oxidation Oxidation (+ [O]) Phosphine->Oxidation Air, Peroxides Hydrolysis Hydrolysis (+ H₂O) Phosphine->Hydrolysis Protic Solvents Thermal Thermal Stress (Δ) Phosphine->Thermal High Temperature Phosphine_Oxide Phosphine Oxide (P-V) Oxidation->Phosphine_Oxide SPO Secondary Phosphine Oxide / Cleavage Products Hydrolysis->SPO Decomp Decomposition Products Thermal->Decomp

References

A Comparative Guide to the Kinetic Performance of Phosphine Ligands in Suzuki-Miyaura Cross-Coupling Reactions, with a Focus on Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic performance of various phosphine ligands in Suzuki-Miyaura cross-coupling reactions. A central focus is placed on the electron-deficient ligand, Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, contextualized by the performance of widely-used, more electron-rich phosphine ligands such as Triphenylphosphine (PPh₃), XPhos, and SPhos. While direct, comprehensive kinetic studies on this compound are limited in the public domain, this guide leverages available data and established principles of organometallic chemistry to provide a valuable comparative perspective for researchers engaged in catalyst selection and reaction optimization.

Performance Comparison of Phosphine Ligands

The efficiency of a Suzuki-Miyaura cross-coupling reaction is profoundly influenced by the choice of phosphine ligand, which modulates the electronic and steric environment of the palladium catalyst. This, in turn, affects the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

This compound: An Electron-Deficient Ligand

This compound is characterized by the presence of six strongly electron-withdrawing trifluoromethyl groups. This electronic feature is expected to have a significant impact on its catalytic activity. Electron-deficient phosphine ligands generally accelerate the reductive elimination step of the catalytic cycle but can slow down the oxidative addition step.

One study investigating the ligand effect in the Suzuki-Miyaura cross-coupling of 2,4-dibromoanisole with p-tolylboronic acid found that using this compound resulted in a lower conversion and no C2/C4 selectivity, in contrast to other more electron-rich biarylphosphine ligands which showed higher activity and selectivity.[1] This suggests that under these specific reaction conditions, the electron-withdrawing nature of the ligand may hinder the overall catalytic cycle, potentially by slowing down the rate-limiting oxidative addition step.

Comparative Ligands: A Quantitative Look

To provide a quantitative framework for comparison, the table below summarizes kinetic data for more commonly employed phosphine ligands. It is important to note that these data are compiled from different studies and reaction conditions may vary, thus direct comparison should be made with caution.

LigandReactionRate Constant (k)Apparent Activation Energy (Ea)Notes
PPh₃ Suzuki-Miyaura of 4-iodoanisole and phenylboronic acid--Oxidative addition is often the rate-determining step.[2]
XPhos Suzuki-Miyaura of aryl chlorides--Known to facilitate the coupling of challenging substrates, including aryl chlorides.
SPhos Suzuki-Miyaura of aryl chlorides--Often exhibits high catalytic activity for a broad range of substrates.

Quantitative kinetic data for direct comparison remains scarce in the literature.

Experimental Protocols

Reproducible kinetic studies are essential for the accurate comparison of catalyst performance. Below are detailed methodologies for monitoring the kinetics of Suzuki-Miyaura cross-coupling reactions using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Kinetic Monitoring by Gas Chromatography (GC)

Objective: To determine the reaction profile and initial rate of a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 1-iodo-4-nitrobenzene)

  • Arylboronic acid (e.g., 4-tolylboronic acid)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., this compound, PPh₃, etc.)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Internal standard (e.g., Dodecane)

  • Reaction vials, syringes, and GC vials

  • Gas chromatograph with a flame ionization detector (FID)

Procedure:

  • Reaction Setup: In a glovebox, a reaction vial is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precatalyst (e.g., 1 mol%), phosphine ligand (e.g., 2 mol%), and base (2.0 mmol).

  • Solvent and Internal Standard Addition: The solvent mixture (e.g., 5 mL Toluene, 0.5 mL Water) and a known amount of the internal standard are added to the vial.

  • Initiation and Sampling: The vial is sealed and placed in a pre-heated oil bath or heating block at the desired temperature with vigorous stirring. This is considered time zero (t=0). At predetermined time intervals, an aliquot (e.g., 0.1 mL) of the reaction mixture is withdrawn using a syringe.

  • Quenching: The aliquot is immediately quenched by adding it to a vial containing a small amount of a suitable quenching agent (e.g., diethylamine in ethyl acetate) to stop the reaction.

  • Sample Preparation for GC: The quenched sample is diluted with a suitable solvent (e.g., ethyl acetate), filtered through a short plug of silica gel, and transferred to a GC vial.

  • GC Analysis: The samples are analyzed by GC-FID. The concentrations of the starting material and product are determined by comparing their peak areas to that of the internal standard using a pre-determined response factor.

  • Data Analysis: The concentration of the product is plotted against time to generate the reaction profile. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.

Protocol 2: In-Situ Kinetic Monitoring by ¹H NMR Spectroscopy

Objective: To continuously monitor the concentrations of reactants and products in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide

  • Arylboronic acid

  • Palladium precatalyst

  • Phosphine ligand

  • Base

  • Deuterated solvent (e.g., Toluene-d₈)

  • NMR tube (J. Young tube or equivalent)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In a glovebox, the aryl halide, arylboronic acid, palladium precatalyst, phosphine ligand, and base are weighed into a vial. The mixture is then dissolved in the deuterated solvent.

  • NMR Tube Loading: The solution is transferred to an NMR tube, which is then sealed.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer, which has been pre-shimmed and set to the desired reaction temperature. A series of ¹H NMR spectra are acquired at regular time intervals.

  • Data Processing and Analysis: The acquired spectra are processed (Fourier transform, phasing, and baseline correction). The integrals of characteristic signals for the reactants and the product are determined for each spectrum.

  • Kinetic Profile: The integral values (proportional to concentration) are plotted against time to obtain the kinetic profile of the reaction.

Reaction Pathway Diagram

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below. The phosphine ligand (L) plays a crucial role in each step, influencing the stability and reactivity of the palladium intermediates.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation + R'-B(OR)₂ + Base PdII_R_Rprime R-Pd(II)L₂-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Benchmarking of Phosphine Ligands: Tris[3,5-bis(trifluoromethyl)phenyl]phosphine vs. SPhos and XPhos in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphine ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine against two widely used Buchwald ligands, SPhos and XPhos, in the context of Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

While SPhos and XPhos are well-established, bulky, electron-rich phosphine ligands known for their high reactivity and broad substrate scope, this compound presents an electronically distinct profile. The strong electron-withdrawing trifluoromethyl groups on the phenyl rings of this ligand decrease the electron density on the phosphorus atom, which can influence its catalytic activity. This comparison aims to provide a data-driven analysis to aid in ligand selection for specific synthetic challenges.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

Table 1: Performance Data in Suzuki-Miyaura Coupling

LigandAryl HalideBoronic Acid DerivativeBaseSolventTemp. (°C)Time (h)Yield (%)Reference
SPhos 4-ChlorotoluenePhenylboronic acidK₃PO₄1,4-Dioxane100298[1]
XPhos 2-Chloropyridine4-Methoxyphenylboronic acidK₃PO₄t-BuOH1001295[2][3]
This compound 3,5-Bis(trifluoromethyl)bromobenzene2-PyridylboronateK₃PO₄1,4-Dioxane801682[4]

Note: The data presented for this compound is from a specific study and not a direct comparison under the same conditions as SPhos and XPhos.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The efficiency of this reaction is highly dependent on the phosphine ligand, which facilitates the key steps of oxidative addition of the aryl halide, coordination and deprotonation of the amine, and reductive elimination of the arylamine product.

Similar to the Suzuki-Miyaura coupling, direct comparative data for this compound against SPhos and XPhos is limited. The following table summarizes representative yields for SPhos and XPhos, alongside available data for the trifluoromethylated phosphine.

Table 2: Performance Data in Buchwald-Hartwig Amination

LigandAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
SPhos 4-ChlorotolueneMorpholineNaOtBuToluene1001899
XPhos 4-ChlorotolueneMorpholineNaOtBuTolueneReflux694[5]
This compound Aryl HalidesPrimary/Secondary Amines-----

Note: While this compound is cited for use in Buchwald-Hartwig reactions, specific quantitative yield data from direct comparative studies was not available in the surveyed literature. Its suitability is noted in product information from suppliers.

Catalytic Cycles and Experimental Workflows

To provide a deeper understanding of the reaction mechanisms and experimental setups, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L) Ar-Pd(II)-OR'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-OR'(L) Ligand Exchange (Base, R'OH) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-OR'(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination (Ar-Ar')

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) [Ar-Pd(II)-N(H)R1R2(L)]+ [Ar-Pd(II)-N(H)R1R2(L)]+ Ar-Pd(II)-X(L)->[Ar-Pd(II)-N(H)R1R2(L)]+ Amine Coordination (HNR1R2) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-NR1R2(L) [Ar-Pd(II)-N(H)R1R2(L)]+->Ar-Pd(II)-NR1R2(L) Deprotonation (Base) Ar-Pd(II)-NR1R2(L)->Pd(0)L Reductive Elimination (Ar-NR1R2)

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination Reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Acid/Amine, and Base B Add Solvent and Degas A->B C Add Pd Precatalyst and Ligand under Inert Atmosphere B->C D Heat to Desired Temperature with Stirring C->D E Monitor Reaction Progress (TLC, GC, LC-MS) D->E F Cool Reaction and Quench E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Chromatography H->I

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Detailed Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for screening different phosphine ligands.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Phosphine ligand (1-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Water (if using an aqueous base solution)

Procedure:

  • To a dry Schlenk flask or vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid derivative, and base.

  • Add the palladium precatalyst and the phosphine ligand.

  • Add the degassed solvent (and water if applicable).

  • Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Phosphine ligand (1-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃; 1.2-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask or vial under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Add the degassed solvent and stir the mixture for a few minutes.

  • Add the aryl halide and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

SPhos and XPhos remain highly effective and versatile ligands for a broad range of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, consistently delivering high yields under optimized conditions.[1][2][3][5] this compound, with its distinct electronic properties, is a commercially available ligand noted for its potential in various cross-coupling reactions. However, a comprehensive, direct comparison of its performance against established ligands like SPhos and XPhos is not well-documented in the current literature. The available data suggests it can be effective in specific applications, such as the coupling of electron-deficient substrates.[4] Researchers are encouraged to perform their own ligand screening experiments, using the provided general protocols as a starting point, to determine the optimal ligand for their specific substrate combination and desired reaction outcomes.

References

A Comparative Guide to Palladium Complexes of Electron-Deficient Phosphine Ligands for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is paramount in tuning the reactivity and selectivity of palladium catalysts, which are workhorses in modern organic synthesis. This guide provides a comparative overview of the characterization and performance of palladium complexes featuring the strongly electron-deficient ligand, Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, alongside other notable electron-poor and bulky phosphine ligands. While detailed characterization of discrete palladium complexes of this compound is not extensively available in the public domain, this guide leverages available performance data and draws comparisons with well-characterized alternatives to inform ligand selection in catalytic applications.

This compound in Palladium Catalysis

This compound is a highly electron-deficient and sterically demanding phosphine ligand. The presence of six trifluoromethyl groups significantly reduces the electron-donating ability of the phosphorus atom, which in turn influences the electronic properties of the palladium center. This electronic feature can be advantageous in certain catalytic transformations by promoting reductive elimination, a key step in many cross-coupling reactions.

A notable application of this compound has been demonstrated in a cooperative ligand system for the Suzuki-Miyaura cross-coupling of 2,4-dibromoaryl ethers. In this system, the electron-deficient nature of the phosphine, in cooperation with 1,5-cyclooctadiene (cod), was found to promote site-selective arylation at the C2 position[1]. However, when used as a single ligand, it exhibited lower conversion and a lack of selectivity, underscoring the importance of the cooperative effect in this specific application[1].

Comparative Analysis with Alternative Phosphine Ligands

To provide a broader context for the application of this compound, this section details the characterization and catalytic performance of palladium complexes with other widely used phosphine ligands, particularly those with electron-rich and bulky characteristics, which often provide a valuable performance benchmark.

1. Biaryl Phosphine Ligands (e.g., SPhos):

Dialkylbiaryl phosphines, such as SPhos, are a class of bulky and electron-rich ligands that have shown exceptional performance in a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling of challenging substrates like aryl chlorides.[2]

2. Ferrocene-Based Phosphine Ligands:

Ferrocene-based phosphines represent another important class of ligands for palladium catalysis. Their unique steric and electronic properties, imparted by the ferrocenyl backbone, can lead to highly active and selective catalysts.

Data Presentation: A Comparative Overview

Due to the limited availability of data for discrete palladium complexes of this compound, a direct side-by-side comparison of spectroscopic and crystallographic data is not feasible. Instead, the following tables summarize the catalytic performance of palladium systems with this ligand in a specific application and compare it with systems employing alternative, well-characterized ligands.

Table 1: Ligand Effects in the Suzuki-Miyaura Cross-Coupling of 2,4-Dibromoanisole with p-Tolylboronic Acid [1]

LigandPd SourceBaseSolventTemp (°C)Time (h)Conversion (%)C2:C4 Selectivity
This compound (L4)Pd(OAc)₂K₃PO₄Toluene100183550:50
JohnPhos (L5)Pd(OAc)₂K₃PO₄Toluene100189545:55
Cooperative System: this compound / 1,5-codPd(OAc)₂K₃PO₄Toluene10018>9995:5

This table illustrates the performance of this compound as a ligand in a specific Suzuki-Miyaura cross-coupling reaction, highlighting the impact of a cooperative ligand system.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of 2,4-Dibromoaryl Ethers: [1]

A mixture of the 2,4-dibromoaryl ether (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol %), and the phosphine ligand (4 mol %) in toluene is heated at 100 °C for 18 hours under an inert atmosphere. For the cooperative system, 1,5-cyclooctadiene (cod) is also added. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The product distribution and conversion are determined by GC analysis.

Visualizing Catalytic Concepts

To illustrate the fundamental steps in a common cross-coupling reaction where these ligands are employed, a simplified catalytic cycle for the Suzuki-Miyaura reaction is presented below.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide highlights the nuanced role of ligand electronics and steric in palladium catalysis. While a comprehensive dataset for palladium complexes of this compound remains to be fully explored in publicly accessible literature, its application in specialized catalytic systems demonstrates the potential of highly electron-deficient ligands. Further research into the synthesis and detailed characterization of such complexes will undoubtedly provide deeper insights and expand their application in catalysis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount for ensuring a safe and compliant laboratory environment. Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, a common reagent in various coupling reactions, requires careful handling and adherence to specific disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Key Safety and Handling Information

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

Quantitative Data Summary

A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The table below summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₄H₉F₁₈P[1][3]
Molecular Weight 670.27 g/mol
Appearance White to yellow-brown powder/solid[4]
Melting Point 270 - 272 °C[2]
GHS Hazard Codes H315, H319, H335[1]

Experimental Protocol for Disposal

The primary principle for the disposal of this compound is that it must be treated as hazardous waste.[2][5][6] It should never be disposed of down the drain or in regular trash.[6] The following protocol outlines the necessary steps for its safe disposal.

Materials:

  • Waste container compatible with solid chemical waste (e.g., a clearly labeled, sealable polyethylene or glass container)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Fume hood

Procedure:

  • Waste Segregation:

    • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, pipette tips).

    • Do not mix this waste with other incompatible chemical waste streams.

  • Container Labeling:

    • As soon as you begin generating waste, affix a hazardous waste label to the container.

    • The label must include the full chemical name: "this compound" and the CAS Number: 175136-62-6.[3]

    • Indicate the approximate amount of waste in the container.

  • Waste Collection:

    • All handling of the solid waste and contaminated materials should be performed inside a fume hood to minimize inhalation exposure.[2]

    • Carefully transfer the waste chemical and any contaminated disposables (e.g., gloves, weighing paper) into the designated hazardous waste container.

    • Ensure the container is securely sealed after each addition of waste to prevent the release of dust or vapors.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.

    • The storage area should be away from incompatible materials, such as strong oxidizing agents.[5]

    • Keep the container closed and stored in a locked-up location.[2][5]

  • Disposal:

    • Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional procedures for waste pickup requests. The disposal must be conducted at an approved waste disposal plant.[2][5]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Fume Hood ppe->fume_hood waste_container Use Designated & Labeled Hazardous Waste Container fume_hood->waste_container transfer_waste Transfer Waste and Contaminated Materials fume_hood->transfer_waste label_info Label Includes: - Full Chemical Name - CAS Number - Hazard Symbols waste_container->label_info seal_container Securely Seal Container transfer_waste->seal_container storage Store in a Secure, Ventilated Area seal_container->storage check_full Is Container Full or Ready for Pickup? storage->check_full check_full->storage No ehs_pickup Arrange for Pickup by EHS or Approved Contractor check_full->ehs_pickup Yes end End: Waste Properly Disposed ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine. Adherence to these procedures is vital for ensuring laboratory safety and proper environmental management.

Hazard Identification and Chemical Properties

This compound is a white to light yellow crystalline powder.[1] It is an organophosphorus compound recognized for its unique electronic properties and stability, making it a valuable ligand in catalysis.[1] However, it also presents several health hazards.

GHS Hazard Classification:

  • Skin Irritation: Category 2[2][3]

  • Serious Eye Irritation: Category 2[2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[2][3][4]

Hazard Statements:

  • H315: Causes skin irritation.[2][3][5]

  • H319: Causes serious eye irritation.[2][3][5]

  • H335: May cause respiratory irritation.[2][3][5]

PropertyValue
Molecular Formula C₂₄H₉F₁₈P
Molecular Weight 670.27 g/mol [6][7]
Appearance White to light yellow powder or crystal[1]
Melting Point 95-103 °C[1][6]
Storage Store at 10°C - 25°C under an inert gas like Nitrogen.[6]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, stringent adherence to PPE protocols is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile gloves may be suitable for incidental contact but should be changed immediately upon splash contact.[8]Prevents skin irritation and potential absorption. The thickness of the glove material generally correlates with greater chemical resistance.[8]
Eye Protection Chemical safety goggles and a face shield.Protects against dust particles and splashes that can cause serious eye irritation.[2]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, a NIOSH-approved N95 dust mask may be sufficient.[7] For larger quantities or in situations with potential for aerosolization, a full-face respirator with a combination particulate and phosphine-specific cartridge is recommended.[2][9] In the absence of a specific cartridge, a supplied-air respirator should be used.[3]Prevents respiratory tract irritation from inhalation of the powder.[2] Phosphine compounds can be highly toxic if inhaled.
Skin and Body Protection A lab coat is required. For larger quantities, a chemical-resistant apron or suit is recommended.Provides a barrier against accidental skin contact.

Step-by-Step Handling and Operational Plan

Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid reagents.

Handling Procedure:

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Inert Atmosphere: As the compound is stored under an inert atmosphere, it is best practice to handle it under inert conditions (e.g., in a glovebox or using Schlenk techniques) to prevent degradation, though it is not pyrophoric.

  • Weighing: If weighing is required, do so in the fume hood. Use a tared, sealed container to minimize exposure.

  • Transfers: Use spatulas or other appropriate tools for transferring the solid. Avoid creating dust.

  • Cleaning: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly.

Handling_Workflow Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Fume Hood prep2 Check Emergency Equipment prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Handle in Inert Atmosphere handle1->handle2 handle3 Weigh in Fume Hood handle2->handle3 handle4 Transfer with Care handle3->handle4 post1 Decontaminate Surfaces handle4->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Figure 1: Workflow for the safe handling of this compound.

Spill and Emergency Procedures

Spill Response:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the contained material into a labeled, sealable waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[10] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Disposal Plan

Waste Collection:

  • All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed, and compatible waste container.

Disposal Method:

  • This compound and its contaminated waste must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of this chemical down the drain.

Disposal_Plan Figure 2: Disposal Logistics cluster_collection Waste Collection cluster_disposal Disposal collect1 Segregate Contaminated Materials collect2 Use Labeled, Sealed Containers collect1->collect2 dispose1 Treat as Hazardous Waste collect2->dispose1 dispose2 Follow Institutional & Regulatory Protocols dispose1->dispose2 dispose3 Contact EHS for Pickup dispose2->dispose3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.